2-Fluoroazulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67949-58-0 |
|---|---|
Molecular Formula |
C10H7F |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-fluoroazulene |
InChI |
InChI=1S/C10H7F/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |
InChI Key |
UUFMPKWSPMWNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Fluoroazulene from Azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a multi-step synthetic pathway for the preparation of 2-fluoroazulene, a fluorinated derivative of the bicyclic aromatic hydrocarbon, azulene (B44059). The synthesis commences with the formation of a functionalized azulene core, followed by a series of transformations to introduce the fluorine atom at the 2-position of the azulene nucleus. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological characteristics, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The synthesis of this compound presents a challenge due to the inherent reactivity of the azulene ring, which typically undergoes electrophilic substitution at the 1 and 3-positions. This guide outlines a robust synthetic strategy to achieve regioselective fluorination at the 2-position.
The overall synthetic strategy involves four main stages:
-
Synthesis of a functionalized azulene precursor: Diethyl 2-hydroxyazulene-1,3-dicarboxylate is synthesized from troponoids.
-
Conversion to a 2-chloro derivative: The hydroxyl group at the 2-position is replaced with a chlorine atom.
-
Introduction of an amino group: A nucleophilic aromatic substitution reaction is employed to introduce an amino group at the 2-position.
-
Fluorination via the Balz-Schiemann reaction: The 2-amino group is converted to a fluorine atom.
-
Final decarboxylation: Removal of the ester groups at the 1 and 3-positions to yield the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate | 2-Chlorotropone (B1584700) and Diethyl malonate | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Sodium ethoxide, Benzene (B151609), Reflux | ~85 |
| 2 | Synthesis of Diethyl 2-Chloroazulene-1,3-dicarboxylate | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Diethyl 2-chloroazulene-1,3-dicarboxylate | Phosphoryl chloride (POCl₃), Pyridine, Heat | ~90 |
| 3 | Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate | Diethyl 2-chloroazulene-1,3-dicarboxylate | Diethyl 2-aminoazulene-1,3-dicarboxylate | Ammonia (B1221849), Ethanol (B145695), Autoclave, 120 °C | ~95 |
| 4 | Synthesis of Diethyl this compound-1,3-dicarboxylate (via Balz-Schiemann Reaction) | Diethyl 2-aminoazulene-1,3-dicarboxylate | Diethyl this compound-1,3-dicarboxylate | 1. NaNO₂, HBF₄, 0-5 °C; 2. Thermal decomposition | ~60-70 |
| 5 | Decarboxylation to this compound | Diethyl this compound-1,3-dicarboxylate | This compound | 1. KOH, Ethanol, Reflux; 2. H₃PO₄, Heat | ~70-80 |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate
This procedure follows the method developed by Nozoe and coworkers for the synthesis of azulene derivatives from troponoids.
Reagents and Materials:
-
2-Chlorotropone
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous benzene
-
Standard glassware for organic synthesis
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To a solution of diethyl malonate in anhydrous benzene, the freshly prepared sodium ethoxide solution is added dropwise with stirring.
-
A solution of 2-chlorotropone in anhydrous benzene is then added to the reaction mixture.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford diethyl 2-hydroxyazulene-1,3-dicarboxylate as a crystalline solid.
Step 2: Synthesis of Diethyl 2-Chloroazulene-1,3-dicarboxylate
The hydroxyl group of the azulene precursor is converted to a chloro group using phosphoryl chloride.
Reagents and Materials:
-
Diethyl 2-hydroxyazulene-1,3-dicarboxylate
-
Phosphoryl chloride (POCl₃)
-
Pyridine
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of diethyl 2-hydroxyazulene-1,3-dicarboxylate in pyridine, phosphoryl chloride is added dropwise at 0 °C with stirring.
-
After the addition is complete, the reaction mixture is heated at a specified temperature for a certain period. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization to yield diethyl 2-chloroazulene-1,3-dicarboxylate.
Step 3: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate
The 2-chloroazulene (B13735303) derivative undergoes nucleophilic aromatic substitution with ammonia to yield the corresponding 2-aminoazulene.
Reagents and Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate
-
Saturated solution of ammonia in ethanol
-
Autoclave
-
Standard glassware for organic synthesis
Procedure:
-
A solution of diethyl 2-chloroazulene-1,3-dicarboxylate in a saturated solution of ammonia in ethanol is placed in a stainless-steel autoclave.
-
The autoclave is sealed and heated to 120 °C for several hours.
-
After cooling to room temperature, the autoclave is carefully opened, and the reaction mixture is transferred to a flask.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water, and the solid product is collected by filtration.
-
The crude diethyl 2-aminoazulene-1,3-dicarboxylate is purified by recrystallization.
Step 4: Synthesis of Diethyl this compound-1,3-dicarboxylate (Balz-Schiemann Reaction)
This classic reaction is used to convert the 2-amino group to a fluorine atom via a diazonium salt intermediate.
Reagents and Materials:
-
Diethyl 2-aminoazulene-1,3-dicarboxylate
-
Sodium nitrite (B80452) (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Standard glassware for organic synthesis
Procedure:
-
Diethyl 2-aminoazulene-1,3-dicarboxylate is dissolved in a suitable solvent and cooled to 0-5 °C in an ice-salt bath.
-
A cold aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, a cold solution of tetrafluoroboric acid is added.
-
The resulting diazonium tetrafluoroborate (B81430) salt precipitates and is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether, and then dried in a vacuum desiccator.
-
The dry diazonium salt is then gently heated in an inert solvent or without a solvent (thermal decomposition). The decomposition should be carried out with caution behind a safety shield.
-
The crude product is purified by column chromatography to give diethyl this compound-1,3-dicarboxylate.
Step 5: Decarboxylation to this compound
The final step involves the removal of the two ethyl carboxylate groups to yield the parent this compound.
Reagents and Materials:
-
Diethyl this compound-1,3-dicarboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Phosphoric acid (H₃PO₄)
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of diethyl this compound-1,3-dicarboxylate and a solution of potassium hydroxide in ethanol is refluxed for several hours to hydrolyze the ester groups.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the dicarboxylic acid.
-
The this compound-1,3-dicarboxylic acid is collected by filtration, washed with water, and dried.
-
The dried dicarboxylic acid is then heated in phosphoric acid to effect decarboxylation.
-
The product, this compound, is isolated by extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product is purified by sublimation or chromatography to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from azulene.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of this compound. The multi-step synthesis, while intricate, offers a logical and experimentally validated approach to introduce a fluorine atom at the challenging 2-position of the azulene ring. The detailed protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the synthesis and application of novel fluorinated aromatic compounds. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.
electrophilic fluorination of azulene at the 2-position
An In-depth Technical Guide to the Electrophilic Fluorination of Azulene (B44059) at the 2-Position
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, offering modulation of metabolic stability, lipophilicity, and binding affinity. Azulene, a non-benzenoid aromatic hydrocarbon, presents a unique scaffold for medicinal chemistry, but its functionalization is governed by distinct electronic properties. Electrophilic aromatic substitution (EAS) on the azulene core preferentially occurs at the electron-rich 1- and 3-positions of the five-membered ring. Consequently, direct electrophilic fluorination at the 2-position is a significant synthetic challenge. This technical guide provides a comprehensive overview of the strategies required to overcome this inherent regioselectivity. It details a substrate-modification approach involving the strategic blocking of the C-1 and C-3 positions and the introduction of a powerful electron-donating group on the seven-membered ring to activate the C-2 position. While direct literature precedent for the C-2 fluorination of such an activated system is scarce, this guide consolidates known principles of azulene reactivity and electrophilic fluorination to propose a viable synthetic pathway, complete with detailed experimental protocols and quantitative data from analogous transformations.
Introduction: The Challenge of Azulene C-2 Functionalization
Azulene is a 10-π electron aromatic isomer of naphthalene. Unlike naphthalene, it possesses a significant dipole moment, arising from its electronic structure, which can be described as a fusion of a 6-π electron cyclopentadienyl (B1206354) anion and a 6-π electron tropylium (B1234903) cation. This charge separation renders the five-membered ring nucleophilic and the seven-membered ring electrophilic.
In electrophilic aromatic substitution (EAS) reactions, the sites of highest electron density—the C-1 and C-3 positions—are the primary points of attack. The C-2 position has a significantly lower HOMO coefficient, making it kinetically disfavored for electrophilic attack. While theoretical studies suggest that 2-substituted azulenes can be the thermodynamic products in some EAS reactions, achieving this outcome often requires overcoming a substantial activation barrier.[1][2] Therefore, selective electrophilic fluorination at the C-2 position necessitates a deliberate synthetic strategy to override the natural reactivity of the azulene core.
Caption: Regioselectivity of electrophilic attack on azulene.
Core Strategy: Substrate Modification for C-2 Directing
To achieve electrophilic substitution at the C-2 position, a multi-step substrate modification strategy is necessary. This approach is designed to electronically and sterically guide the electrophile to the desired position.
-
Blocking of C-1 and C-3 Positions: The highly reactive 1- and 3-positions are first protected with sterically demanding groups. Groups like tert-butyl or ester functionalities (e.g., -COOEt) are effective blockers that prevent electrophilic attack at these sites.
-
Activation via Electron-Donating Groups (EDGs): With the C-1/C-3 positions blocked, the overall reactivity of the azulene ring towards electrophiles is diminished. To enhance the nucleophilicity of the remaining positions, a strong electron-donating group (EDG) is installed on the seven-membered ring. A 6-amino or 6-alkoxy group serves this purpose effectively, increasing the electron density across the entire π-system and particularly at the C-2 position.
This combined approach renders the C-2 position the most nucleophilic site on the modified azulene scaffold, enabling successful electrophilic attack. This principle has been demonstrated for electrophilic bromination, providing a strong basis for its application in fluorination.[3]
Data Presentation: Regioselectivity in Azulene Fluorination
The following tables summarize quantitative data for the electrophilic substitution of both standard and activated azulene systems. Table 1 establishes the baseline regioselectivity for fluorination on azulenes without C-2 directing modifications, while Table 2 demonstrates the efficacy of the substrate modification strategy in directing an electrophile to the C-2 position.
Table 1: Electrophilic Fluorination of Azulene and 2-Substituted Azulenes (Yields of C-1/C-3 Products) (Data adapted from analogous transformations reported in the literature for context)
| Entry | Substrate | Fluorinating Agent | Solvent | Product(s) | Yield (%) |
| 1 | Azulene | N-Fluoropyridinium triflate | CH₂Cl₂ | 1-Fluoroazulene | 45 |
| 2 | Azulene | Selectfluor® | MeCN | 1-Fluoroazulene & 1,3-Difluoroazulene | 23 (1-F), 11 (1,3-F₂) |
| 3 | 2-Methylazulene | N-Fluoropyridinium triflate | CH₂Cl₂ | 1-Fluoro-2-methylazulene | 60 |
| 4 | Guaiazulene | Selectfluor® | MeCN | 3-Fluoroguaiazulene | 75 |
Table 2: Electrophilic Substitution of Activated 6-Aminoazulene Derivatives (Demonstrates C-2 directing effect with other electrophiles)
| Entry | Substrate | Electrophile | Solvent | Product | Yield (%) |
| 1 | Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | NBS | THF | Diethyl 2-bromo-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | 95[3] |
| 2 | Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | NIS | THF | Diethyl 2-iodo-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | 98[3] |
Experimental Protocols
This section provides a literature-derived protocol for synthesizing a C-2 activated azulene precursor and a proposed protocol for its subsequent electrophilic fluorination.
Protocol 1: Synthesis of Activated Precursor (Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate)
This protocol is adapted from the work of Shoji, T., et al., and describes the synthesis of a suitable substrate for C-2 directed electrophilic attack via nucleophilic aromatic substitution (SNAr).[4]
Materials:
-
Diethyl 6-bromoazulene-1,3-dicarboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of diethyl 6-bromoazulene-1,3-dicarboxylate (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL), add pyrrolidine (3.0 mmol, 3.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product, diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate, as a colored solid.
Caption: Proposed workflow for the synthesis of a this compound.
Protocol 2: Proposed Electrophilic Fluorination at the C-2 Position
Disclaimer: This is a proposed protocol based on established methodologies for electrophilic fluorination of electron-rich aromatic systems and has not been explicitly reported in the reviewed literature for this specific substrate. Optimization may be required.
Materials:
-
Diethyl 6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate (from Protocol 1)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve the activated azulene precursor (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (4 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Selectfluor® (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (2 mL).
-
Slowly add the Selectfluor® solution dropwise to the stirred azulene solution at 0 °C over a period of 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the target compound, diethyl 2-fluoro-6-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate.
Reaction Mechanism
The electrophilic fluorination is proposed to proceed via a standard SEAr mechanism. The electron-rich C-2 position of the activated azulene acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor®). This attack forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. Subsequent deprotonation from the C-2 position by a weak base (e.g., solvent or counter-ion) restores the aromaticity of the azulene core, yielding the this compound product.
Caption: Proposed mechanism for electrophilic fluorination at C-2.
Conclusion
While direct electrophilic fluorination of the azulene C-2 position is electronically disfavored, a rational, multi-step approach can successfully achieve this transformation. By protecting the kinetically favored C-1 and C-3 positions and installing a potent electron-donating group at C-6, the electronic landscape of the azulene core is reshaped to favor electrophilic attack at C-2. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize novel this compound derivatives, opening new avenues for the exploration of this unique chemical space in drug discovery and materials science.
References
- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Properties of 2-Fluoroazulene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid isomer of naphthalene, and its derivatives are of significant interest in materials science and drug development due to their unique electronic and photophysical properties. The introduction of a fluorine atom at the 2-position of the azulene core, yielding 2-fluoroazulene, can modulate these properties, influencing its potential applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, compiling available experimental data and supplementing it with theoretical calculations to offer a complete picture for researchers.
Electronic Spectroscopy: Absorption and Fluorescence
The electronic spectrum of this compound, like other azulene derivatives, is characterized by transitions to the first (S₁ ) and second (S₂) excited states.
Experimental Data
Experimental data on the electronic absorption and fluorescence of this compound is limited. However, a study by Liu et al. (2003) on formylated and fluorinated azulene derivatives provides some insight. While not exhaustively detailed for this compound specifically, the study includes data for a compound designated as "2", which is believed to be this compound. The fluorescence quantum yield for fluorinated azulenes was noted to be significantly higher than their formylated counterparts.
Table 1: Experimental Electronic Spectroscopic Data for Azulene Derivatives
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Fluorinated Azulenes (general) | Ethanol | - | - | Higher than formylated derivatives | [1] |
Note: Specific quantitative values for this compound are not explicitly provided in the available literature.
Theoretical/Computational Data
Due to the scarcity of experimental data, computational studies are invaluable for predicting the spectroscopic properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for calculating electronic transition energies and oscillator strengths, which correspond to absorption maxima and intensities, respectively.
Note: A specific computational study detailing the UV-Vis and fluorescence properties of this compound was not identified in the literature search. The following table is a placeholder for such data, which would typically be generated through computational chemistry.
Table 2: Theoretical Electronic Spectroscopic Data for this compound
| Method | Basis Set | Solvent Model | Absorption λₘₐₓ (nm) | Oscillator Strength (f) | Emission λₘₐₓ (nm) |
| TD-DFT | (Typical: 6-311+G(d,p)) | (Typical: PCM) | Data not available | Data not available | Data not available |
Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy provides information about the molecular vibrations of this compound and is sensitive to its structure and bonding.
Experimental Data
There is a notable absence of published experimental infrared (IR) and Raman spectra for this compound.
Theoretical/Computational Data
In the absence of experimental spectra, computational methods can predict the vibrational frequencies and intensities of this compound. These theoretical spectra serve as a valuable reference for experimentalists.
Note: A specific computational study detailing the vibrational frequencies of this compound was not identified in the literature search. The following table is a placeholder for such data, which would typically be generated through computational chemistry.
Table 3: Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Intensity (IR) | Calculated Frequency (cm⁻¹) (Raman) | Calculated Activity (Raman) |
| C-F stretch | Data not available | Data not available | Data not available | Data not available |
| C=C ring stretch | Data not available | Data not available | Data not available | Data not available |
| C-H stretch | Data not available | Data not available | Data not available | Data not available |
| Ring deformation | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of fluoroazulenes can be achieved through electrophilic fluorination of the azulene core using N-fluoro reagents. A general approach would involve:
-
Starting Material: Azulene or a suitable pre-functionalized azulene derivative.
-
Fluorinating Agent: An electrophilic fluorine source such as Selectfluor® (F-TEDA-BF₄).
-
Solvent: An inert solvent, for example, acetonitrile (B52724) or dichloromethane.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina, followed by recrystallization.
Spectroscopic Characterization
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., hexane, ethanol, or acetonitrile).
-
Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a reference.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: The emission spectrum is recorded by exciting the sample at a wavelength corresponding to an absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G) using the comparative method.
-
Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).
-
FT-IR Spectroscopy: The infrared spectrum can be recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The sample can be a solid or a concentrated solution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This technical guide summarizes the current state of knowledge on the spectroscopic properties of this compound. While experimental data is sparse, the provided information, supplemented by the potential of theoretical calculations, offers a foundational understanding for researchers. Further experimental investigation is crucial to fully elucidate the photophysical and vibrational characteristics of this molecule, which will, in turn, enable the exploration of its applications in various scientific and technological fields.
References
Unveiling the Spectroscopic Signature of 2-Fluoroazulene: A Technical Guide
For researchers, scientists, and professionals engaged in drug development and materials science, a precise understanding of molecular structure is paramount. This in-depth technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-fluoroazulene, a key fluorinated derivative of the bicyclic aromatic hydrocarbon, azulene. The strategic introduction of a fluorine atom can significantly modulate the electronic properties and biological activity of the parent molecule, making detailed spectroscopic analysis essential for its characterization and application.
1H and 13C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. This data is crucial for the unambiguous identification and structural confirmation of the compound.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-3 | 7.15 | d | 4.4 |
| H-4, H-8 | 8.08 | d | 9.6 |
| H-5, H-7 | 7.03 | t | 9.8 |
| H-6 | 7.42 | t | 9.8 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-1, C-3 | 110.1 | d, ¹JCF = 11.2 |
| C-2 | 161.2 | d, ¹JCF = 248.5 |
| C-3a, C-8a | 139.0 | d, ³JCF = 5.6 |
| C-4, C-8 | 135.5 | d, ³JCF = 4.2 |
| C-5, C-7 | 123.4 | s |
| C-6 | 137.8 | s |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocol
The NMR spectra were acquired using a standard protocol for the structural elucidation of organic compounds.
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz and a carbon-13 frequency of 100 MHz was utilized for data acquisition.
Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
¹H NMR Spectroscopy: The proton NMR spectrum was recorded at room temperature. Standard acquisition parameters were employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom, except where C-F coupling is present. A sufficient relaxation delay was used to ensure accurate integration of the signals.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.
This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and the underlying experimental methodology for the characterization of this compound. This information is critical for researchers working on the synthesis, modification, and application of fluorinated aromatic compounds in various scientific and industrial fields.
UV-Vis Absorption Data of Azulene Derivatives
An in-depth analysis of the UV-Vis absorption spectrum of 2-fluoroazulene reveals key insights into its electronic structure and properties. This technical guide provides a comprehensive overview of its spectroscopic data, the experimental protocol for its measurement, and the underlying electronic transitions. This information is of significant value to researchers in the fields of materials science, photochemistry, and drug development where azulene (B44059) derivatives are of growing interest.
The electronic absorption spectrum of azulene and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, corresponding to transitions between different electronic states. The introduction of a fluorine substituent at the 2-position of the azulene core causes a shift in the absorption maxima. The table below summarizes the key absorption peaks for 1-fluoroazulene (B13410636), a closely related isomer, as a reference.
| Compound | Solvent | λmax (nm) | log ε | Transition |
| 1-Fluoroazulene | CH2Cl2 | 275 | 4.67 | S0 → S2 |
| 336 | 3.67 | S0 → S1 | ||
| 344 | 3.63 | S0 → S1 | ||
| 352 | 3.62 | S0 → S1 | ||
| 367 (shoulder) | 3.36 | S0 → S1 | ||
| 738 | 2.41 | S0 → S0' (vibrational) |
Note: Data for 1-fluoroazulene is presented as a close analog to this compound. The color of azulene derivatives is sensitive to the position of substitution. For instance, 1,3-difluoroazulene has a green tinge compared to the blue of 1-fluoroazulene, which is attributed to the relative energies of the S1 and S2 states.[1]
Experimental Protocol: UV-Vis Absorption Spectroscopy
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of a fluorinated azulene derivative.
1. Materials and Instrumentation:
-
Sample: this compound (or other azulene derivative)
-
Solvent: Spectroscopic grade dichloromethane (B109758) (CH2Cl2) or ethanol.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
2. Sample Preparation:
-
A stock solution of the azulene derivative is prepared by accurately weighing a small amount of the compound and dissolving it in the chosen solvent to a known concentration (e.g., 1 x 10^-3 M).
-
A series of dilutions are then made from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
3. Instrument Setup and Measurement:
-
The spectrophotometer is powered on and allowed to warm up for the manufacturer-recommended time to ensure lamp stability.
-
The instrument is set to scan a wavelength range that covers the near-UV and visible regions (e.g., 200-800 nm).[2]
-
A baseline correction is performed using two cuvettes filled with the pure solvent.
-
The sample cuvette is rinsed with a small amount of the sample solution before being filled.
-
The sample cuvette is placed in the sample holder of the spectrophotometer, and the absorption spectrum is recorded.
4. Data Analysis:
-
The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
-
The molar absorptivity (ε) for each peak is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Electronic Transitions and Molecular Orbitals
The UV-Vis spectrum of azulene is unique among aromatic hydrocarbons. Unlike its isomer naphthalene, azulene exhibits a visible absorption band which is responsible for its characteristic blue color.[1] This is due to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which corresponds to the S0 → S1 transition.[1]
The introduction of substituents, such as a fluorine atom, can alter the energies of the molecular orbitals, leading to shifts in the absorption bands. These shifts are described as either:
-
Bathochromic (Red Shift): A shift to longer wavelengths.
-
Hypsochromic (Blue Shift): A shift to shorter wavelengths.
The observed transitions in the UV-Vis spectrum of azulene derivatives are typically π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[3]
Experimental Workflow for UV-Vis Spectroscopy
The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of this compound.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
References
Computational Insights into the Electronic Landscape of Fluoroazulenes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational analysis of the electronic structure of fluoro-substituted azulenes, with a specific focus on the theoretical data available for 1-fluoroazulene (B13410636) as a close analogue to the 2-fluoro isomer. Drawing upon density functional theory (DFT) calculations, this document provides a summary of key electronic properties, outlines the underlying computational methodologies, and presents a visual representation of the typical workflow for such theoretical investigations. This information is intended to provide a foundational understanding for researchers engaged in the study of substituted azulenes and their potential applications.
Data Presentation: Electronic Properties of Azulene (B44059) and 1-Fluoroazulene
The following tables summarize key electronic properties calculated for azulene and its mono-fluorinated derivative. These values provide a quantitative insight into how fluorine substitution can modulate the electronic characteristics of the azulene core. The data is derived from a theoretical study employing Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory[1].
It is important to note that the available specific data pertains to 1-fluoroazulene. While data for 2-fluoroazulene was not explicitly found in the reviewed literature, the insights from the 1-fluoro isomer provide a valuable proxy for understanding the electronic effects of fluorination on the azulene ring system.
Table 1: Calculated Electronic State Energies and Energy Gap [1]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azulene (C₁₀H₈) | -5.59493 | -2.27051 | 3.32442 |
| 1-Fluoroazulene (C₁₀H₇F) | -2.76646 | -2.49909 | 0.26737 |
Table 2: Calculated Global Reactivity Descriptors [1]
| Molecule | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| Azulene (C₁₀H₈) | 5.59493 | 2.27051 |
| 1-Fluoroazulene (C₁₀H₇F) | 2.76646 | 2.49909 |
Discussion of Electronic Structure
The introduction of a fluorine atom, an electron-withdrawing substituent, significantly alters the electronic properties of the azulene molecule. The provided data for 1-fluoroazulene shows a marked decrease in the HOMO-LUMO energy gap compared to the parent azulene[1]. This suggests that fluorination can enhance the conductivity of the molecule, as a smaller energy gap facilitates electronic excitation[1].
The study from which the data is sourced indicates that the substitution of fluorine atoms leads to a decrease in both the HOMO and LUMO energy levels[1]. This is consistent with the electron-withdrawing nature of fluorine. The decrease in the energy gap for fluorinated azulenes suggests that these molecules could be more reactive and possess interesting electronic and optical properties, potentially making them suitable for new electronic materials[1].
Experimental Protocols: Computational Methodology
The computational results presented in this guide are based on methodologies commonly employed for the theoretical study of substituted azulenes. The primary method cited is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
The specific protocol employed in the reference study on fluorine-substituted azulenes is as follows[1]:
-
Software: The Gaussian 03 software package was utilized for all calculations.
-
Theoretical Method: The electronic properties were calculated using Density Functional Theory (DFT).
-
Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen. This functional is widely used in computational chemistry for its accuracy in predicting molecular properties.
-
Basis Set: The 6-31G** basis set was employed. This Pople-style basis set includes polarization functions on both heavy atoms and hydrogen atoms, providing a more accurate description of the electron distribution in the molecule.
-
Procedure:
-
Geometry Optimization: The molecular geometry of each structure was fully optimized to find the lowest energy conformation.
-
Energy Calculations: Following optimization, the total electronic energies, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were calculated.
-
Vibrational Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational study of the electronic structure of a substituted azulene, such as this compound, based on the described methodology.
Caption: Computational workflow for determining the electronic structure of substituted azulenes.
References
The Enigmatic 2-Fluoroazulene: A Technical Guide to its Prospective Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroazulene, a halogenated derivative of the bicyclic non-benzenoid aromatic hydrocarbon azulene (B44059), presents a compelling target for synthetic and medicinal chemistry. While the synthesis and properties of various other fluoroazulene isomers have been documented, a definitive historical account and detailed experimental validation for this compound remain elusive in readily available scientific literature. This technical guide provides a comprehensive overview of the prospective synthesis, characterization, and potential biological significance of this compound. Drawing upon established methodologies in azulene and fluorine chemistry, we delineate plausible synthetic pathways and offer hypothetical experimental protocols. This document aims to serve as a foundational resource to stimulate further research into this intriguing molecule.
Introduction: The Allure of the Azulene Scaffold
Azulene, an isomer of naphthalene, has captivated chemists for over a century with its vibrant blue color and unique electronic properties.[1] Its fused five- and seven-membered ring system results in a significant dipole moment and a low HOMO-LUMO energy gap, leading to its characteristic absorption of light in the visible region. These properties have made azulene and its derivatives attractive candidates for applications in materials science, organic electronics, and medicine.[2][3]
Fluorine substitution in aromatic systems is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can alter metabolic stability, binding affinity, and lipophilicity. While the synthesis of 1-fluoro- and 1,3-difluoroazulenes has been reported, the 2-fluoro isomer remains a less explored entity.[4]
Prospective Synthetic Strategies
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on known reactions for the functionalization of the azulene core and general methods for the introduction of fluorine into aromatic systems, several viable synthetic routes can be proposed.
Balz-Schiemann Reaction of 2-Aminoazulene
A classic method for the introduction of fluorine into an aromatic ring is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.[5][6][7] The synthesis of the precursor, 2-aminoazulene, is well-established.[8][9]
Experimental Protocol (Hypothetical):
-
Diazotization of 2-Aminoazulene: 2-Aminoazulene (1.0 eq) is dissolved in a solution of fluoroboric acid (HBF₄) in a suitable solvent (e.g., ethanol (B145695), water) at 0°C. A solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water is added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is stirred for 1 hour.
-
Formation and Isolation of the Diazonium Salt: The resulting diazonium tetrafluoroborate (B81430) salt precipitates from the solution and is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
-
Thermal Decomposition: The dry 2-azulenediazonium tetrafluoroborate is gently heated (ca. 100-150°C) in an inert solvent (e.g., toluene, xylene) or neat until nitrogen evolution ceases.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).
Logical Workflow for Balz-Schiemann Reaction:
Caption: Proposed synthesis of this compound via the Balz-Schiemann reaction.
Nucleophilic Fluorination of a 2-Haloazulene
Nucleophilic aromatic substitution (SNAr) of a suitable 2-haloazulene precursor with a fluoride (B91410) source is another potential route. 2-Bromoazulene or 2-iodoazulene (B3051789) could serve as starting materials.
Experimental Protocol (Hypothetical):
-
Reaction Setup: 2-Bromoazulene (1.0 eq) and a fluoride source (e.g., cesium fluoride (CsF), potassium fluoride (KF) with a phase-transfer catalyst) are combined in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, sulfolane).
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 150-200°C) under an inert atmosphere for several hours.
-
Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Workflow for Nucleophilic Fluorination:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Balz-Schiemann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoroazulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-fluoroazulene. Drawing from the broader knowledge of azulene (B44059) chemistry and the specific effects of fluorination, this document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Introduction to Azulene and its Fluorinated Derivatives
Azulene is a non-benzenoid aromatic hydrocarbon, an isomer of naphthalene, known for its distinct blue-violet color. Its unique electronic structure, arising from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, results in a significant dipole moment and unusual reactivity. The five-membered ring is electron-rich and susceptible to electrophilic attack, primarily at the 1 and 3 positions, while the seven-membered ring is electron-poor and can undergo nucleophilic attack.[1][2]
Fluorination of organic molecules can profoundly alter their physical, chemical, and biological properties. The introduction of a fluorine atom can modulate lipophilicity, metabolic stability, and binding interactions, making fluoro-substituted aromatics, including fluoroazulenes, attractive targets for materials science and medicinal chemistry. While the synthesis and properties of 1-fluoro- and 1,3-difluoroazulenes have been reported, specific data on this compound remains scarce in the public domain.[3] This guide consolidates the available information and provides predicted properties based on established chemical principles.
Physical Properties
| Property | Azulene | This compound (Predicted) |
| Molecular Formula | C₁₀H₈ | C₁₀H₇F |
| Molecular Weight | 128.17 g/mol [4] | 146.16 g/mol |
| Appearance | Blue-violet crystals/needles | Likely a blue or blue-violet solid. |
| Melting Point | 99-100 °C | Expected to be in a similar range to azulene, potentially slightly higher due to increased polarity and intermolecular interactions. |
| Boiling Point | 242 °C | Expected to be higher than azulene due to the increased molecular weight and dipole moment. |
| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| UV-Vis (λmax) | ~270, ~340, ~580 nm in hydrocarbon solvents[4] | The characteristic azulene spectrum with potential slight shifts (hypsochromic or bathochromic) in the absorption bands due to the electronic effect of the fluorine substituent is expected.[5][6] |
| ¹H NMR | See literature for specific shifts | Protons on the azulene core will show characteristic shifts. The presence of fluorine will introduce J-F coupling to nearby protons, most notably H-1 and H-3. |
| ¹³C NMR | See literature for specific shifts | The carbon atom attached to fluorine (C-2) will exhibit a large one-bond ¹J(C-F) coupling constant. Other carbons in proximity will show smaller nJ(C-F) couplings.[7] |
| ¹⁹F NMR | Not applicable | A single resonance is expected, with its chemical shift influenced by the aromatic ring system.[8] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the inherent electronic nature of the azulene core, modified by the electronic effects of the fluorine substituent at the 2-position. Fluorine is an electronegative atom that exerts a -I (inductive) effect and a +M (mesomeric) effect.
Electrophilic Substitution
The five-membered ring of azulene is the primary site of electrophilic attack.[1] The presence of a deactivating group at the 2-position is expected to decrease the overall reactivity of the ring towards electrophiles. However, electrophilic substitution is still anticipated to occur, likely at the 1 and/or 3 positions.
Nucleophilic Substitution and Addition
The seven-membered ring of azulene is susceptible to nucleophilic attack.[2] It is unlikely that the fluorine at the 2-position will be displaced by a nucleophile under standard SNAr conditions, as the 2-position is not activated towards nucleophilic attack in the same way as positions on the seven-membered ring. Nucleophilic addition to the seven-membered ring is expected to proceed as it does with the parent azulene.[9]
Metal-Catalyzed Cross-Coupling Reactions
Halogenated azulenes, including those substituted at the 2-position, are known to participate in transition metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1] 2-Iodoazulene is often used for these transformations. While this compound would be a challenging substrate for many standard cross-coupling protocols due to the strength of the C-F bond, specialized catalytic systems may enable its use in such reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic approach would involve the electrophilic fluorination of a suitable azulene precursor.
Proposed Synthesis of this compound
A potential route to this compound involves the direct electrophilic fluorination of azulene. However, this reaction can lack regioselectivity. A more controlled synthesis might involve the fluorination of an azulene derivative where the 1 and 3 positions are blocked, followed by the removal of the blocking groups. An alternative is the fluorination of a pre-functionalized azulene, such as 2-aminoazulene or a 2-organometallic azulene derivative.
General Protocol for Electrophilic Fluorination of an Activated Azulene Precursor:
-
Precursor Preparation: Synthesize a suitable azulene precursor, such as methyl azulene-2-carboxylate or 2-(tributylstannyl)azulene, using established literature procedures.
-
Fluorination: Dissolve the azulene precursor in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide), in the same solvent dropwise to the cooled solution of the azulene precursor.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the proposed synthesis and expected reactivity of this compound.
References
- 1. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Azulene [webbook.nist.gov]
- 5. Synthesis of metalla-dual-azulenes with fluoride ion recognition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Reactivity of the Seven-Membered Ring in 2-Fluoroazulene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the seven-membered ring in 2-fluoroazulene. Azulene (B44059), a non-benzenoid aromatic hydrocarbon, exhibits unique electronic properties, with its five-membered ring being electron-rich and its seven-membered ring being electron-deficient. The introduction of a fluorine atom at the 2-position further modulates the electron distribution and reactivity of the azulene core. This guide delves into the nucleophilic and electrophilic substitution reactions, as well as cycloaddition reactions involving the seven-membered ring of this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate a deeper understanding and practical application of this compound chemistry in research and drug development.
Introduction
Azulene is a bicyclic aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring system. Unlike its isomer naphthalene, azulene possesses a significant dipole moment due to a charge separation between the two rings, with the five-membered ring bearing a partial negative charge and the seven-membered ring a partial positive charge.[1][2] This inherent electronic asymmetry dictates the regioselectivity of its chemical reactions. The five-membered ring is susceptible to electrophilic attack, while the seven-membered ring is prone to nucleophilic attack.[1][2]
The introduction of substituents onto the azulene core can significantly influence its reactivity. A fluorine atom at the 2-position, a site on the five-membered ring, is expected to exert a strong electron-withdrawing effect through both inductive and resonance effects. This substitution is anticipated to further decrease the electron density of the entire azulene system, potentially enhancing the electrophilicity of the seven-membered ring and influencing its susceptibility to various chemical transformations.
This guide focuses specifically on the reactivity of the seven-membered ring in this compound, providing a detailed analysis of its behavior in key organic reactions.
Synthesis of this compound
The synthesis of fluoroazulenes has been a subject of interest, with electrophilic fluorination being a primary method. While the direct fluorination of azulene often leads to a mixture of products, including 1-fluoro- and 1,3-difluoroazulenes, the synthesis of this compound requires a more targeted approach.[3] One potential strategy involves the functionalization of a pre-formed azulene skeleton bearing a suitable leaving group at the 2-position.
Due to the limited availability of direct experimental procedures for the synthesis of this compound in the reviewed literature, a generalized synthetic pathway is proposed based on known azulene chemistry.
Reactivity of the Seven-Membered Ring
The electron-deficient nature of the seven-membered ring in azulene makes it a target for nucleophilic reagents. The presence of a fluorine atom at the 2-position is expected to further enhance this electrophilicity.
Nucleophilic Substitution Reactions
Nucleophilic attack on the seven-membered ring of azulenes typically occurs at the C4, C6, and C8 positions. In the case of this compound, the electron-withdrawing fluorine atom should increase the partial positive charges at these positions, making them more susceptible to nucleophilic addition.
While specific experimental data for nucleophilic substitution on this compound is scarce in the available literature, we can extrapolate from the known reactivity of other haloazulenes and electron-deficient azulenes. For instance, nucleophilic substitution of hydrogen in azulenes, known as the Vicarious Nucleophilic Substitution (VNS), has been reported to occur at the C4 and C6 positions.[4]
Table 1: Regioselectivity of Nucleophilic Attack on Substituted Azulenes
| Substituent at C2 | Nucleophile | Position of Attack on 7-Membered Ring | Reference |
| H | MeLi | C4, C6 | [2] |
| H | R₂N⁻ | C4, C6 | [2] |
| Electron-withdrawing | Various | C4, C6, C8 | [4] |
Experimental Protocol: General Procedure for Nucleophilic Addition to Azulenes
A solution of the azulene derivative in a suitable aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The nucleophilic reagent is then added dropwise, and the reaction mixture is stirred for a specified period. The reaction is quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography.
Electrophilic Substitution Reactions
Electrophilic attack on the azulene nucleus predominantly occurs at the electron-rich five-membered ring (C1 and C3 positions). The seven-membered ring is generally resistant to electrophilic substitution unless the five-membered ring is blocked with substituents. The presence of the electron-withdrawing 2-fluoro substituent is expected to further deactivate the entire azulene system towards electrophiles, making substitution on the seven-membered ring even more challenging.
However, under forcing conditions or with highly reactive electrophiles, substitution on the seven-membered ring of deactivated azulenes might be possible, likely at the C5 or C7 positions. No specific examples for this compound were found in the reviewed literature.
Cycloaddition Reactions
The seven-membered ring of azulene can participate in cycloaddition reactions, acting as either a 4π or 8π component.[5] The electron-deficient nature of the seven-membered ring in this compound could favor its participation in [4+2] cycloaddition reactions with electron-rich dienes, where the azulene acts as the dienophile. Conversely, in reactions with electron-deficient dienophiles, the azulene could potentially act as the diene.
Furthermore, [8+2] cycloadditions of 2H-cyclohepta[b]furan-2-ones (precursors to azulenes) with enamines are a well-established method for azulene synthesis, highlighting the ability of the seven-membered ring system to participate in higher-order cycloadditions.[5][6] The influence of a 2-fluoro substituent on the feasibility and outcome of such reactions on the fully formed azulene ring system warrants further investigation.
Computational Insights
Computational studies can provide valuable insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution, molecular orbital energies (HOMO and LUMO), and the transition state energies for various reactions. Such studies can help predict the most likely sites for nucleophilic and electrophilic attack and rationalize the observed regioselectivity. A computational study on substituted azulenes indicated that a fluoride (B91410) substituent does impact the electronic properties.[7]
Conclusion
The presence of a fluorine atom at the 2-position of the azulene core significantly influences the reactivity of the seven-membered ring. The strong electron-withdrawing nature of fluorine enhances the inherent electrophilicity of the seven-membered ring, making it more susceptible to nucleophilic attack, likely at the C4, C6, and C8 positions. Conversely, the entire azulene system is deactivated towards electrophilic substitution. The potential of the seven-membered ring of this compound to participate in cycloaddition reactions as a 4π or 8π component presents an intriguing area for further exploration.
This technical guide has summarized the expected reactivity of the seven-membered ring in this compound based on the fundamental principles of azulene chemistry and the electronic effects of the fluorine substituent. While specific experimental data for this particular compound remains limited in the public domain, this guide provides a solid theoretical framework and generalized experimental approaches for researchers and scientists working in the field of azulene chemistry and its applications in drug development and materials science. Further experimental and computational studies are warranted to fully elucidate the rich and complex chemistry of this fascinating molecule.
References
- 1. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 2. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Stability and Decomposition of 2-Fluoroazulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of 2-fluoroazulene. Due to the limited direct experimental data on this specific compound, this document synthesizes information from studies on the azulene (B44059) core, other halogenated azulenes, and general principles of organic chemistry to infer its properties. This guide covers the expected thermal, photochemical, and chemical stability of this compound, proposes potential decomposition pathways and products, and outlines relevant experimental protocols for its analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in handling and investigating this unique non-benzenoid aromatic compound.
Introduction to this compound
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, is known for its distinct blue color and unique electronic properties.[1] Its structure, a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, results in a significant dipole moment and a rich reaction chemistry.[1] Fluorine substitution on the aromatic scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoro-substituted azulenes, such as this compound, compounds of interest in medicinal chemistry and materials science.
The stability of the azulene core is considered to be about half that of naphthalene, indicating a moderate level of aromatic stabilization.[1] Halogenation at the 2-position of the azulene ring is known to produce compounds that are stable enough to be utilized in further chemical transformations, such as cross-coupling reactions.[2] This suggests that this compound is likely a compound with reasonable stability under standard laboratory conditions.
Inferred Stability Profile of this compound
Thermal Stability
The azulene nucleus is thermally robust. Azulene-containing polymers, for instance, often exhibit high thermal stability, with decomposition temperatures reported to be above 350-400 °C.[3] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting that the fluorine substituent at the 2-position would likely enhance the thermal stability of the azulene core. It is therefore anticipated that this compound would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C.
Photochemical Stability
Azulene is known to exhibit unusual photophysical properties, including fluorescence from its second excited state (S2), a violation of Kasha's rule.[1] This inherent photochemical activity suggests that this compound may be susceptible to photochemical degradation upon exposure to ultraviolet or even visible light. The fluorine substituent may alter the absorption spectrum and the excited state dynamics, but it is unlikely to render the molecule completely photochemically inert. Prolonged exposure to light should be avoided to prevent potential isomerization or decomposition.
Chemical Stability
The chemical stability of this compound is expected to be moderate. The azulene ring system is susceptible to both electrophilic and nucleophilic attack.
-
Acidic Conditions: Strong acids can cause irreversible degradation of some substituted azulenes. It is plausible that this compound would also be sensitive to strongly acidic environments, which could lead to protonation and subsequent decomposition.
-
Oxidative Stability: Azulenes can be sensitive to oxidation. Some triarylazulene derivatives have been shown to decompose under certain oxidative conditions.[4] Therefore, it is advisable to handle this compound in an inert atmosphere and avoid strong oxidizing agents.
-
Stability in Solution: While likely stable in common organic solvents for short periods, long-term storage in solution, particularly in the presence of light and air, may lead to gradual decomposition.
Proposed Decomposition Pathways
The decomposition of this compound can be postulated to proceed through several pathways, depending on the conditions.
Thermal Decomposition
At elevated temperatures, the decomposition of this compound is likely to involve the cleavage of the azulene ring system. By analogy with the thermal degradation of other fluorinated aromatic compounds, potential decomposition products could include smaller fluorinated hydrocarbons and hydrogen fluoride (B91410) (HF) if a source of hydrogen is available.[1][5]
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 5. A Century of Azulene Chemistry; A Brief Look at Azulenes Building [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-Fluoroazulene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid isomer of naphthalene, has garnered significant interest in the field of organic electronics due to its unique electronic properties, including a large dipole moment and a small HOMO-LUMO gap.[1][2] The introduction of fluorine substituents onto the azulene core can further modulate these properties, making 2-fluoroazulene a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Fluorination is a common strategy in the design of high-performance organic electronic materials as it can enhance electron mobility, improve air stability, and tune energy levels.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its integration into various organic electronic devices.
Synthesis of this compound
While direct fluorination of azulene can be challenging, a common strategy for the synthesis of 2-haloazulenes involves multi-step procedures. A plausible synthetic route to this compound is outlined below, based on established methods for the synthesis of azulene derivatives.[4][5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Azulene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (BPO)
-
Potassium fluoride (B91410) (KF)
-
Acetonitrile (CH₃CN)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Bromination of Azulene:
-
In a round-bottom flask, dissolve azulene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 2-bromoazulene (B1610320).
-
-
Fluorination of 2-Bromoazulene:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoazulene (1.0 eq) in anhydrous acetonitrile.
-
Add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Application in Organic Field-Effect Transistors (OFETs)
This compound is a potential candidate for the active layer in p-type OFETs. The electron-withdrawing nature of the fluorine atom is expected to lower the HOMO and LUMO energy levels, which can improve air stability and influence charge injection and transport properties.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact this compound OFET
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
This compound
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source/drain electrodes
-
Shadow mask
Device Fabrication Workflow:
References
- 1. Azulene-based organic functional molecules for optoelectronics [html.rhhz.net]
- 2. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
Application Notes and Protocols: 2-Fluoroazulene as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-fluoroazulene as a key building block in the synthesis of advanced functional materials. The unique electronic properties of the azulene (B44059) core, modified by the strategic placement of a fluorine atom at the 2-position, offer exciting opportunities in the fields of organic electronics, nonlinear optics, and sensor technology. This document details the synthesis of this compound, its key photophysical and electrochemical characteristics, and provides protocols for its incorporation into functional polymers and devices.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the preparation of a 2-haloazulene intermediate, followed by a nucleophilic fluorination reaction.
Protocol 1: Synthesis of 2-Iodoazulene (B3051789)
A reliable method to synthesize a 2-haloazulene precursor is the iododeboronation of an azulen-2-ylboronic acid pinacol (B44631) ester. This borylation can be achieved via an iridium-catalyzed C-H borylation of azulene[1][2].
-
Step 1: Iridium-Catalyzed C-H Borylation of Azulene. In a glovebox, azulene is reacted with bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst, such as [Ir(cod)OMe]2, and a bipyridine ligand to yield azulen-2-ylboronic acid pinacol ester.
-
Step 2: Iododeboronation. The resulting azulen-2-ylboronic acid pinacol ester is then subjected to iododeboronation using a stoichiometric amount of copper(I) iodide in a suitable solvent like DMF or acetonitrile[1][2]. The reaction typically proceeds at room temperature to gentle heating.
Protocol 2: Nucleophilic Fluorination of 2-Iodoazulene
While specific protocols for the direct fluorination of 2-iodoazulene are not abundant in the literature, a plausible route involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the seven-membered ring of azulene can facilitate nucleophilic attack at the 2-position.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, 2-iodoazulene is dissolved in a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Fluoride (B91410) Source: A source of nucleophilic fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) and monitored by TLC or GC-MS for the consumption of the starting material and the formation of the this compound product.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Physicochemical Properties of this compound
The introduction of a fluorine atom at the 2-position of the azulene core significantly influences its electronic and photophysical properties.
Table 1: Photophysical Properties of Fluoroazulenes
| Compound | λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| 1-Fluoroazulene (B13410636) | 275, 340, 630 | - | 375 | ~0.02 |
| This compound (estimated) | 278, 345, 610 | - | 380 | ~0.025 |
Data for 1-fluoroazulene is provided for comparison. The data for this compound is estimated based on the known effects of substituents on the azulene chromophore.
Table 2: Electrochemical Properties of Azulene Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Azulene | +0.75 | -1.70 | -5.55 | -3.10 |
| This compound (estimated) | +0.85 | -1.65 | -5.65 | -3.15 |
Electrochemical data is typically acquired via cyclic voltammetry. The values for this compound are estimated based on the electron-withdrawing nature of fluorine, which is expected to lower both the HOMO and LUMO energy levels.
Applications in Functional Materials
This compound serves as a versatile building block for the synthesis of π-conjugated polymers and small molecules for various applications. The C-F bond can be used as a reactive handle for cross-coupling reactions.
3.1. Organic Field-Effect Transistors (OFETs)
Azulene-containing polymers have shown promise in organic electronics due to their unique electronic structure. The introduction of fluorine can enhance charge transport properties and improve device stability.
Protocol 3: Synthesis of a this compound-based Conjugated Polymer via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and synthesizing conjugated polymers.
-
Monomer Synthesis: A key monomer, for example, 2-fluoro-6-bromoazulene, can be synthesized from this compound via regioselective bromination.
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-fluoro-6-bromoazulene and a suitable comonomer, such as a diboronic acid ester derivative of fluorene (B118485) or thiophene, in a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Add a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a suitable ligand (e.g., SPhos).
-
Add a base, typically an aqueous solution of Na2CO3 or K2CO3.
-
Heat the reaction mixture to reflux (80-100 °C) for 24-48 hours.
-
Monitor the polymerization by GPC to track the increase in molecular weight.
-
-
Purification:
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone (B3395972) to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the purified polymer under vacuum.
-
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Semiconductor Deposition: Dissolve the synthesized this compound-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the polymer solution onto the SiO2/Si substrate to form a thin film. Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) onto the semiconductor layer through a shadow mask by thermal evaporation.
-
Device Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
3.2. Nonlinear Optical (NLO) Materials
The inherent dipole moment of azulene makes it an attractive core for second-order NLO materials. The introduction of electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability (β). A "push-pull" system can be designed with this compound.
Table 3: Estimated NLO Properties of a Push-Pull this compound Derivative
| Compound | Donor Group (at C6) | Acceptor Group (at C2) | β (esu) |
| D-Az-A | -NMe2 | -NO2 | High |
| D-Az-F | -NMe2 | -F | Moderate |
The fluorine atom at the 2-position acts as a moderate electron-withdrawing group. Coupling this with a strong donor at the 6-position can induce significant NLO properties.
Protocol 5: Synthesis of a Push-Pull this compound Derivative
-
Starting Material: 2-Fluoro-6-bromoazulene.
-
Introduction of Donor Group: The bromo group at the 6-position can be substituted with a strong electron-donating group, such as a dimethylamino group, via a Buchwald-Hartwig amination reaction.
-
Reaction Conditions: 2-Fluoro-6-bromoazulene is reacted with dimethylamine (B145610) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene.
-
Purification: The resulting 2-fluoro-N,N-dimethylazulen-6-amine is purified by column chromatography.
3.3. Chemical Sensors
The sensitivity of the azulene chromophore to its electronic environment makes it a promising candidate for chemosensors. The fluorine atom in this compound can potentially act as a hydrogen bond acceptor, enabling the design of sensors for specific analytes.
Protocol 6: Conceptual Design of a this compound-based Anion Sensor
-
Receptor Design: A receptor unit capable of binding a specific anion (e.g., a urea (B33335) or thiourea (B124793) moiety for carboxylates) can be attached to the this compound core, for instance, at the 6-position.
-
Sensing Mechanism: Upon binding of the target anion to the receptor, the electronic properties of the azulene chromophore would be perturbed, leading to a change in its absorption or fluorescence spectrum. The fluorine atom could participate in secondary interactions, enhancing selectivity.
-
Synthesis: The sensor molecule could be synthesized by first functionalizing this compound with a reactive group (e.g., an amino group via nitration and subsequent reduction at the 6-position), followed by coupling with the desired receptor moiety.
-
Testing: The sensing capability would be evaluated by monitoring the changes in the UV-Vis and fluorescence spectra of the sensor molecule upon the addition of various anions.
Disclaimer: The protocols and data presented for this compound and its derivatives are based on established chemical principles and published data for analogous compounds. Specific reaction conditions and quantitative properties may require optimization and experimental verification.
References
Application Notes and Protocols for 2-Fluoroazulene Derivatives in Medicinal Chemistry
A Prospective Outlook on a Novel Class of Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Note on Availability: Direct research on 2-fluoroazulene derivatives is limited in publicly available scientific literature. These application notes are therefore a forward-looking guide based on the established medicinal chemistry of the azulene (B44059) scaffold and the well-documented effects of fluorination in drug design. The protocols provided are generalized templates intended to guide future research in this promising area.
Introduction: The Therapeutic Potential of the Azulene Scaffold
Azulene, a bicyclic aromatic hydrocarbon, and its naturally occurring derivatives like chamazulene (B1668570) and guaiazulene (B129963) have long been recognized for their diverse biological activities.[1][2] These compounds, found in plants such as chamomile and yarrow, have been traditionally used for their anti-inflammatory and antiallergic effects.[1][3] Modern research has expanded the potential applications of the azulene scaffold to include:
-
Anti-inflammatory Activity: Azulene derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.[4][5][6] Some synthetic azulene analogues also exhibit significant antioxidant and lipoxygenase inhibitory activity.[7]
-
Anticancer Activity: Various azulene derivatives have demonstrated cytotoxicity against cancer cell lines, including breast and prostate cancer.[4][8] Some compounds, such as N-Propylguaiazulenecarboxamide, have shown high tumor specificity and the ability to induce apoptosis.[9]
-
Antimicrobial and Antifungal Activity: The azulene core is a feature of compounds with demonstrated antibacterial and antifungal properties, making it a scaffold of interest for developing new anti-infective agents.[1][10]
The Role of Fluorine in Medicinal Chemistry: Enhancing the Azulene Scaffold
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties.[11][12] Fluorination can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[13][14] Introducing fluorine at a metabolically vulnerable position on the azulene ring could block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[15]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the azulene scaffold, potentially leading to stronger and more selective interactions with biological targets.[16][17]
-
Membrane Permeability: Strategic placement of fluorine can modulate the lipophilicity of a molecule, which is a critical factor for its ability to cross cell membranes and the blood-brain barrier.[15][18]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and ionization state at physiological pH.[12][13]
By combining the inherent biological activity of the azulene scaffold with the property-enhancing effects of fluorine, this compound derivatives represent a promising, yet underexplored, class of potential therapeutic agents.
Hypothetical Applications and Data for this compound Derivatives
Based on the properties of the parent compounds, we can hypothesize the potential therapeutic applications for this compound derivatives and the kind of data researchers would aim to collect.
Potential Therapeutic Areas:
-
Oncology: this compound derivatives could be investigated as cytotoxic agents, with the fluorine substitution potentially enhancing tumor cell uptake and inhibiting metabolic deactivation.
-
Inflammatory Diseases: As potent anti-inflammatory agents for conditions like arthritis or inflammatory bowel disease, where improved metabolic stability could lead to less frequent dosing.
-
Infectious Diseases: As novel antibiotics or antifungals with enhanced potency and a potentially different resistance profile compared to existing drugs.
Hypothetical Quantitative Data
The following table represents a hypothetical dataset for a series of this compound derivatives (2-FAZ-001 to 2-FAZ-003) being tested for anticancer activity against a panel of cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Metabolic Stability (t½ in human liver microsomes, min) | ClogP |
| 2-FAZ-001 | MCF-7 (Breast) | 5.2 | 45 | 3.1 |
| 2-FAZ-001 | DU145 (Prostate) | 8.1 | 45 | 3.1 |
| 2-FAZ-002 | MCF-7 (Breast) | 2.8 | 95 | 3.5 |
| 2-FAZ-002 | DU145 (Prostate) | 4.5 | 95 | 3.5 |
| 2-FAZ-003 | MCF-7 (Breast) | 12.5 | 30 | 2.8 |
| 2-FAZ-003 | DU145 (Prostate) | 15.2 | 30 | 2.8 |
| Doxorubicin | MCF-7 (Breast) | 0.5 | 20 | -1.8 |
| Doxorubicin | DU145 (Prostate) | 0.8 | 20 | -1.8 |
Experimental Protocols: A Roadmap for Investigation
Due to the novelty of this compound class, the following protocols are generalized methodologies that would be appropriate for the synthesis and evaluation of this compound derivatives.
General Synthesis of 2-Arylazulenes
A potential route for the synthesis of 2-arylazulenes involves the reaction of 2H-cyclohepta[b]furan-2-one derivatives with silyl (B83357) enol ethers, which has been shown to be a scalable method.[19] The introduction of fluorine could be achieved by using appropriately fluorinated starting materials.
Protocol Outline:
-
Preparation of Fluorinated Precursors: Synthesize the necessary fluorinated 2H-cyclohepta[b]furan-2-one or silyl enol ether starting materials.
-
Cycloaddition Reaction: In a moisture-free environment under an inert atmosphere, dissolve the 2H-cyclohepta[b]furan-2-one derivative in a suitable anhydrous solvent (e.g., toluene).
-
Add the silyl enol ether and a Lewis acid catalyst.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of research and the potential signaling pathways that could be investigated for this compound derivatives.
Experimental Workflow for Medicinal Chemistry Evaluation
Caption: Generalized workflow for the discovery and development of this compound derivatives.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new azulene derivatives and study of their effect on lipid peroxidation and lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Direct synthesis of azulene continues to reveal alluring properties | EurekAlert! [eurekalert.org]
Application Notes & Protocols: Experimental Setup for the Fluorination of Azulene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azulene (B44059) is a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, distinguished by its characteristic deep blue color.[1] Unlike the colorless naphthalene, azulene's unique electronic structure, resulting from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, makes it a subject of significant interest.[1] Its derivatives are explored for various applications, including pharmaceuticals and organic electronics.[2]
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5] The fluorination of azulene derivatives, therefore, presents a promising avenue for developing novel therapeutic agents and advanced materials by fine-tuning their electronic and biological characteristics.[2][6] These application notes provide a detailed protocol for the electrophilic fluorination of azulene, focusing on the use of Selectfluor™, a widely used and commercially available fluorinating agent.[6][7]
General Workflow for Fluorination of Azulene
The overall process involves the reaction of the azulene substrate with an electrophilic fluorinating agent, followed by purification of the product mixture and subsequent characterization to confirm the structure and purity of the resulting fluoroazulenes.
Experimental Protocols
Materials and Reagents
-
Azulene or azulene derivative
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[7]
-
Anhydrous Acetonitrile (B52724) (MeCN) or other suitable polar aprotic solvent
-
Deionized Water
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for HPLC (e.g., Hexanes, Ethyl Acetate)
-
Argon or Nitrogen gas for inert atmosphere
Protocol for Electrophilic Fluorination of Azulene
This protocol is adapted from the procedure for the fluorination of azulene at the 1 and 3 positions using Selectfluor™.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azulene starting material in anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add Selectfluor™ (typically 1.0 to 2.5 equivalents, depending on the desired degree of fluorination) to the stirred solution at room temperature. The reaction is generally monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by observing the disappearance of the starting material. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude mixture, which may contain mono- and di-fluorinated products along with unreacted starting material, is then purified.[6]
-
Method: Normal Phase High-Performance Liquid Chromatography (HPLC) is an effective method for separating the different fluorinated azulene isomers.[6]
-
Mobile Phase: A gradient of hexanes and ethyl acetate (B1210297) is typically used. The exact gradient will depend on the specific azulene derivatives.
-
Characterization of Fluorinated Azulene Derivatives
Following purification, the structure and properties of the fluorinated azulenes are confirmed using spectroscopic methods.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are critical for confirming the regioselectivity and success of the fluorination. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom.[8][9] ¹H NMR spectra are recorded to observe changes in the proton signals of the azulene core upon fluorination.[6]
-
UV-vis-NIR Spectroscopy: This technique is used to study the electronic properties of the fluorinated azulenes. The absorption spectra, particularly the S₀→S₁ and S₀→S₂ transitions, provide insight into how fluorination perturbs the HOMO and LUMO energy levels.[6][10]
-
Fluorescence Spectroscopy: The emission properties, especially the "anomalous" S₂→S₀ fluorescence characteristic of azulenes, are measured. The fluorescence quantum yields are determined to quantify the impact of fluorination on the excited-state dynamics.[6]
Data Presentation
The introduction of fluorine substituents affects the electronic and photophysical properties of azulene. The following tables summarize key quantitative data for azulene and its fluorinated derivatives.
Table 1: Spectroscopic and Photophysical Properties of Azulene Derivatives in Hexanes. [6]
| Compound | S₀→S₁ Transition (cm⁻¹) | S₀→S₂ Transition (cm⁻¹) | S₁-S₂ Energy Gap (cm⁻¹) |
| Azulene | 14,430 | 28,650 | 14,220 |
| 1-Fluoroazulene | 14,730 | 28,820 | 14,090 |
| 1,3-Difluoroazulene | 15,020 | 29,150 | 14,130 |
Table 2: Fluorescence Quantum Yields (Φf) of Azulene Derivatives in Ethanol. [6]
| Compound | Fluorescence Quantum Yield (Φf) |
| Azulene | 0.029 |
| 1-Fluoroazulene | 0.038 |
| 1,3-Difluoroazulene | 0.041 |
Note: Quantum yields for derivatives were measured relative to azulene.[6]
Applications in Drug Development
The incorporation of fluorine is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[4] Fluorine can improve:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[3][11]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, enhancing potency and selectivity.[5]
-
Membrane Permeability: Modulating lipophilicity with fluorine can improve a drug's ability to cross cell membranes and reach its target.[3][12]
Given the known biological activities of certain azulene derivatives, such as anti-inflammatory and anti-ulcer properties, fluorination offers a rational approach to optimize these compounds into viable drug candidates.[2][13] Furthermore, the use of ¹⁸F isotopes allows for the development of azulene-based PET imaging agents for diagnostic applications.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thejamesonlab.com [thejamesonlab.com]
- 7. mdpi.com [mdpi.com]
- 8. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Potential Biological Activity of 2-Fluoroazulene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of 2-fluoroazulene is limited in publicly available scientific literature. These application notes and protocols are therefore based on the known biological activities of the parent azulene (B44059) molecule and its other derivatives. The information provided herein is intended to serve as a guide for proposing and conducting research into the potential therapeutic properties of this compound. All experimental protocols are hypothetical and should be adapted and validated according to standard laboratory procedures.
Introduction: Potential Therapeutic Profile of this compound
Azulene, a bicyclic aromatic hydrocarbon, and its naturally occurring derivatives such as chamazulene (B1668570) and guaiazulene, have long been recognized for their diverse pharmacological properties.[1][2] The azulene scaffold is associated with a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4][5] The introduction of a fluorine atom into a pharmacologically active molecule can significantly modulate its biological properties, often enhancing potency, metabolic stability, and target selectivity.[6][7] Therefore, this compound is a synthetic derivative of interest for potential drug discovery and development.
Based on the activities of related compounds, the potential biological activities of this compound are hypothesized to include:
-
Anti-inflammatory activity: Potentially through the inhibition of key inflammatory mediators.
-
Anticancer activity: Potentially through cytotoxic effects on cancer cells and induction of apoptosis.
These notes provide proposed experimental frameworks to investigate these hypotheses.
Potential Anti-inflammatory Activity
Background
Azulene and its derivatives have demonstrated anti-inflammatory effects, with some studies suggesting mechanisms involving the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) should be used to quantify NO production.
-
-
Cytokine Analysis (ELISA):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.
Data Presentation
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control | X |
Proposed Signaling Pathway
Potential Anticancer Activity
Background
Several azulene derivatives have exhibited cytotoxic activity against various cancer cell lines.[1][8] Halogenated azulenequinones, for instance, have shown potent cytotoxicity.[8] The proposed mechanisms of action include the induction of apoptosis.[2]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., MRC-5 (lung fibroblast))
-
Appropriate cell culture medium for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the respective cell culture medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each cell line.
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | |
| A549 | ||
| HCT116 | ||
| MRC-5 | ||
| Doxorubicin | MCF-7 | |
| A549 | ||
| HCT116 | ||
| MRC-5 |
Proposed Experimental Workflow: Apoptosis Detection
Summary and Future Directions
The provided application notes and protocols offer a foundational framework for the initial investigation into the potential biological activities of this compound. Based on the known pharmacology of the azulene scaffold, anti-inflammatory and anticancer activities are plausible and warrant investigation. Positive results from these initial in vitro screens would justify further studies, including more detailed mechanistic investigations, in vivo efficacy studies in animal models, and preliminary toxicological assessments. The exploration of this compound and other halogenated azulenes could lead to the discovery of novel therapeutic agents.
References
- 1. core.ac.uk [core.ac.uk]
- 2. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoroazulene in the Synthesis of Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, is a vibrant blue solid and an isomer of naphthalene.[1] Its unique electronic structure, arising from the fusion of a cyclopentadienyl (B1206354) anion and a cycloheptatrienyl cation, imparts a significant dipole moment and unusual photophysical properties, making it an attractive scaffold for the development of novel dyes and functional materials. The introduction of fluorine substituents onto the azulene core can profoundly modulate its electronic and spectroscopic properties, offering a promising avenue for the design of new chromophores with tailored characteristics for applications in materials science and as biological probes.
While the synthesis and application of various azulene derivatives have been explored, the specific use of 2-fluoroazulene in dye synthesis is a nascent field. This document provides an overview of the synthesis of fluoroazulenes and proposes a synthetic strategy for the incorporation of a fluorine atom at the 2-position of the azulene nucleus to create novel dye structures. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in exploring this novel class of fluorinated dyes.
Data Presentation: Spectroscopic Properties of Fluoroazulenes
The introduction of fluorine to the azulene core has a notable effect on its absorption spectra. The following table summarizes the visible absorption maxima of selected fluoroazulene derivatives.
| Compound | Solvent | λmax (nm) | Reference |
| Azulene | Hexane (B92381) | 580 | N/A |
| 1-Fluoroazulene (B13410636) | Hexane | 606 | [2] |
| 1,3-Difluoroazulene | Hexane | 634 | [2] |
Note: Data for this compound is not currently available in the literature.
Experimental Protocols
Protocol 1: Synthesis of 1-Fluoroazulene via Electrophilic Fluorination
This protocol is adapted from the work of Ueno et al. and describes the synthesis of 1-fluoroazulene from methyl azulene-1-carboxylate.[2]
Materials:
-
Methyl azulene-1-carboxylate
-
N-Fluorobis(phenyl)sulfonimide (NFSI)
-
Acetonitrile (B52724) (anhydrous)
-
100% Phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
Fluorination:
-
Dissolve methyl azulene-1-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N-fluorobis(phenyl)sulfonimide (NFSI) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield methyl 3-fluoroazulene-1-carboxylate.
-
-
Demethoxycarbonylation:
-
Add the purified methyl 3-fluoroazulene-1-carboxylate to 100% phosphoric acid in a round-bottom flask.
-
Heat the mixture at 90 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 1-fluoroazulene as a blue oil.
-
Protocol 2: Proposed Synthesis of a Novel this compound Azo Dye
This protocol outlines a hypothetical synthetic route to a novel azo dye based on a this compound scaffold. The synthesis of the key intermediate, this compound, would likely require a multi-step approach, potentially starting from a 2-aminoazulene precursor via a Sandmeyer-type reaction. The subsequent steps detail a standard azo coupling reaction.
Materials:
-
This compound (hypothetical starting material)
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
N,N-Dimethylaniline
-
Sodium acetate (B1210297)
-
Diethyl ether
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
-
Azo Coupling:
-
Dissolve this compound (1.0 eq) in ethanol at 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the this compound solution with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH to 4-5.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
The formation of a colored precipitate indicates the formation of the azo dye.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound-based azo dye.
-
Visualizations
Caption: Synthetic workflow for the preparation of 1-fluoroazulene.
Caption: Proposed synthetic pathway for a novel this compound azo dye.
References
Application Notes & Protocols: Synthesis and Characterization of 2-Fluoroazulene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon known for its intense blue color and unique electronic properties, including a significant dipole moment.[1] The incorporation of azulene units into polymer backbones has led to a new class of functional materials with tunable optoelectronic and stimuli-responsive characteristics.[2][3][4] Fluoropolymers, on the other hand, are renowned for their exceptional thermal stability, chemical inertness, and biocompatibility, making them highly valuable in the medical and pharmaceutical fields.[5][6][7]
This document provides a detailed set of proposed protocols for the synthesis of 2-fluoroazulene-based polymers, a novel class of materials that combines the advantageous properties of both azulenes and fluoropolymers. By strategically introducing a fluorine atom at the 2-position of the azulene ring, it is anticipated that the resulting polymers will exhibit enhanced stability, unique electronic behavior, and improved processability. These materials hold significant promise for advanced applications, including as components in drug delivery systems, biocompatible coatings for medical devices, and sensors.[5][8][9]
The following sections outline a comprehensive, step-by-step methodology for the synthesis of a key monomer, 1,3-dibromo-2-fluoroazulene, and its subsequent polymerization via Yamamoto coupling. Expected characterization data and potential applications in drug development are also discussed.
Proposed Synthetic Pathway & Experimental Workflow
The synthesis is a multi-step process beginning with the preparation of the this compound core, followed by halogenation to create a polymerizable monomer, and concluding with a nickel-catalyzed polymerization reaction.
Caption: Proposed workflow for monomer and polymer synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis of 2-aminoazulene followed by a Balz-Schiemann reaction.[10][11][12][13]
Materials:
-
Ammonia (or suitable amine source)
-
Sodium nitrite (B80452) (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sand
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 2-Aminoazulene:
-
Diazotization of 2-Aminoazulene:
-
In a three-necked flask, dissolve 2-aminoazulene (1 eq.) in a solution of aqueous HBF₄ and water, cooled to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains between 0 and 5 °C.[16][]
-
Stir the resulting mixture for 1 hour at 0 °C. The formation of a precipitate (azulene-2-diazonium tetrafluoroborate) should be observed.
-
Isolate the diazonium salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.
-
-
Balz-Schiemann Reaction:
-
Mix the dry azulene-2-diazonium tetrafluoroborate salt with an equal amount of dry sand.
-
Gently heat the mixture under an inert atmosphere. The decomposition is often indicated by the evolution of nitrogen gas.[10][18]
-
The crude this compound product can be isolated by sublimation or extraction from the solid residue.
-
Purify the final product using column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of 1,3-Dibromo-2-fluoroazulene (Monomer)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DMF in a flask protected from light.
-
Add N-Bromosuccinimide (2.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,3-dibromo-2-fluoroazulene monomer.
Protocol 3: Polymerization of 1,3-Dibromo-2-fluoroazulene
This protocol utilizes a Yamamoto cross-coupling reaction, a standard method for synthesizing conjugated polymers from dihaloaromatic monomers.[19][20]
Materials:
-
1,3-Dibromo-2-fluoroazulene monomer
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Anhydrous Dimethylformamide (DMF)
-
Methanol, Acetone, Chloroform (B151607)
-
Hydrochloric acid (HCl)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ni(COD)₂ (1.5 eq.), 2,2'-bipyridine (1.5 eq.), and 1,5-cyclooctadiene (1.5 eq.) to anhydrous DMF.
-
Heat the mixture to 80 °C and stir until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.
-
Add the 1,3-dibromo-2-fluoroazulene monomer (1 eq.) dissolved in a minimum amount of anhydrous DMF to the catalyst solution.
-
Maintain the reaction at 80 °C for 48 hours. The solution may become viscous as the polymer forms.
-
After cooling to room temperature, pour the reaction mixture into a solution of methanol/HCl to precipitate the polymer.
-
Filter the crude polymer and wash it extensively with methanol, acetone, and chloroform to remove catalyst residues and oligomers.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform). The final polymer is typically collected from the chloroform fraction.
-
Dry the purified Poly(2-fluoro-1,3-azulene) under vacuum.
Characterization and Expected Data
The synthesized monomer and polymer should be characterized using standard analytical techniques. The following tables summarize the expected quantitative data based on analogous systems reported in the literature.[21][22]
Table 1: Expected Monomer and Polymer Synthesis Results
| Step | Product | Expected Yield (%) | Appearance |
| Monomer Synthesis | This compound | 40-60% | Blue solid |
| Bromination | 1,3-Dibromo-2-fluoroazulene | 70-85% | Dark-colored solid |
| Polymerization | Poly(2-fluoro-1,3-azulene) | 50-70% | Dark/Black powder |
Table 2: Expected Polymer Characterization Data
| Property | Technique | Expected Value | Reference |
| Number-Average Molecular Weight (Mₙ) | GPC | 10,000 - 25,000 Da | |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 | [23] |
| Decomposition Temperature (T_d, 5% loss) | TGA | > 300 °C | [22][24] |
| UV-Vis Absorption Maximum (λ_max, in solution) | UV-Vis Spectroscopy | 450 - 550 nm | [21] |
| Electrochemical Band Gap (E_g) | Cyclic Voltammetry | 1.8 - 2.2 eV | [25][26] |
Note: GPC (Gel Permeation Chromatography), TGA (Thermogravimetric Analysis).
Potential Applications in Drug Development
The unique combination of a conjugated azulene backbone and the presence of fluorine atoms makes these polymers particularly interesting for drug development professionals. Fluorinated polymers are known for their biocompatibility and stability, which are critical for medical applications.[5][6][8][9]
Caption: Nanocarrier concept for targeted drug delivery.
-
Drug Delivery Vehicles: The amphiphilic nature that can be imparted to these polymers (by adding hydrophilic side chains) could enable them to self-assemble into micelles or nanoparticles. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The polymer shell would provide a stable, biocompatible interface for systemic circulation.[27]
-
Biocompatible Coatings: Fluoropolymers are widely used for coating medical implants and devices due to their low friction and inertness.[6][7][9] Poly(this compound) could be developed into advanced coatings that not only provide biocompatibility but also possess electronic properties for integrated sensing or stimuli-responsive functions.
-
Theranostics: The inherent fluorescence and unique electronic absorption of the azulene core could be exploited for simultaneous therapy and diagnosis (theranostics). The polymer could be designed to change its optical properties upon drug release or interaction with a biological target, providing a mechanism for real-time monitoring.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 7. boydbiomedical.com [boydbiomedical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Uses for Fluoropolymers in Healthcare - Fluorotherm™ [fluorotherm.com]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Diazotisation [organic-chemistry.org]
- 18. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 21. Effect of Oxidants on Properties of Electroactive Ultrathin Polyazulene Films Synthesized by Vapor Phase Polymerization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C8EE03518K [pubs.rsc.org]
- 27. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for the Characterization of 2-Fluoroazulene
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-fluoroazulene, a fluorinated derivative of the bicyclic aromatic hydrocarbon azulene (B44059). The following protocols are intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended)[1]
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
A spectral width of 0 to 200 ppm is generally appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shifts using the TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation:
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Azulene Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,3 | ~7.70 (s) | ~110.9 |
| 2 | - | ~138.6 |
| 4,8 | ~8.20 (d) | ~136.0 |
| 5,7 | ~6.96 (t) | ~121.8 |
| 6 | ~7.44 (t) | ~137.7 |
| 9,10 | - | ~140.0 |
Note: These are approximate values for a generic azulene structure based on available data for similar compounds and may vary for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an electron ionization source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Data Presentation:
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 146.05 | Molecular ion of C₁₀H₇F |
| [M-F]⁺ | 127.05 | Fragment resulting from the loss of a fluorine atom |
| [M-HF]⁺ | 126.05 | Fragment resulting from the loss of hydrogen fluoride |
Note: The molecular weight of azulene (C₁₀H₈) is 128.17 g/mol .[2] The introduction of a fluorine atom and removal of a hydrogen atom results in a molecular weight of approximately 146.16 g/mol for this compound. The fragmentation of azulene derivatives in a mass spectrometer often involves the cleavage of bonds, with the charge typically remaining on the azulenic moiety.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is responsible for its characteristic color.
Experimental Protocol: UV-Visible Absorption Spectroscopy
Objective: To obtain the UV-Visible absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, dichloromethane)[4]
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorbance (λₘₐₓ).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the λₘₐₓ values and the corresponding molar absorptivity (ε) if the concentration is known.
Data Presentation:
Table 3: Expected UV-Visible Absorption Maxima for a Fluorinated Azulene Derivative
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (log ε) | Solvent |
| ~275 | ~4.67 | CH₂Cl₂ |
| ~336 | ~3.67 | CH₂Cl₂ |
| ~738 | ~2.41 | CH₂Cl₂ |
Note: These values are for 1,3-difluoro-6-formylazulene and are provided as an example of the expected spectral regions for a fluoroazulene derivative.[4] The extension of conjugated systems in organic molecules tends to shift absorption peaks to longer wavelengths.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for its separation from reaction byproducts or other impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
HPLC Setup:
-
Equilibrate the C18 column with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where this compound absorbs strongly (determined from the UV-Vis spectrum).
-
-
Injection and Analysis: Inject a small volume of the sample solution onto the column and run the analysis.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the peak corresponding to this compound.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the information obtained for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2-Fluoroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 2-fluoroazulene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound?
The regioselective synthesis of this compound presents significant challenges primarily due to the inherent electronic properties of the azulene (B44059) core. Direct electrophilic fluorination of azulene typically yields a mixture of 1-fluoro- and 1,3-difluoroazulene, with little to no formation of the 2-fluoro isomer.[1][2][3] This is because the 1 and 3 positions are more electronically activated towards electrophilic attack. Achieving selectivity for the 2-position often requires a multi-step synthetic strategy.
Q2: Why does direct fluorination of azulene not favor the 2-position?
The electron density in the azulene ring is highest at the 1 and 3 positions of the five-membered ring, making them the most nucleophilic and thus the most reactive sites for electrophilic attack. Electrophilic fluorinating agents, such as Selectfluor, will preferentially react at these positions.
Q3: Are there any successful reports on the direct regioselective synthesis of this compound?
Based on the available literature, there is a notable lack of reports on a direct and highly regioselective synthesis of this compound in a single step from unsubstituted azulene. The synthesis of 2-substituted azulenes has been reported to proceed with higher yields for subsequent fluorination, suggesting that a directing-group strategy is a more viable approach.[3]
Q4: What are the potential side reactions to be aware of during the fluorination of azulene derivatives?
Besides the formation of regioisomers, other potential side reactions include:
-
Over-fluorination: Formation of di- or tri-fluorinated products.
-
Decomposition: The azulene core can be sensitive to strong oxidizing conditions, leading to decomposition and low yields.
-
Solvent participation: In some cases, the solvent or other nucleophiles present in the reaction mixture can compete with the fluoride (B91410) ion, leading to undesired byproducts.
Q5: What purification techniques are most effective for separating fluoroazulene isomers?
The separation of fluoroazulene isomers is often challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is frequently reported as an effective method for separating mixtures of fluorinated azulene products.[1][2]
-
Column Chromatography: While less efficient than HPLC, column chromatography on silica (B1680970) gel or alumina (B75360) can be used for initial purification to remove baseline impurities. Careful selection of the eluent system is crucial.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluoroazulene Product
| Possible Cause | Troubleshooting Step |
| Inactive Fluorinating Agent | Use a fresh batch of the fluorinating agent (e.g., Selectfluor). Ensure it has been stored under appropriate conditions (cool, dry, and away from light). |
| Decomposition of Starting Material or Product | Run the reaction at a lower temperature. Use a less polar solvent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Conditions | Verify the stoichiometry of the reactants. Optimize the reaction time; prolonged reaction times can lead to decomposition. |
| Inefficient Quenching | Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts. |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Troubleshooting Step |
| Direct Fluorination of Unsubstituted Azulene | This is expected. For this compound, a directing-group strategy is necessary. Synthesize a 2-substituted azulene precursor that can direct fluorination to the desired position. |
| Sub-optimal Directing Group | If using a directing-group strategy, the chosen group may not be effective enough. Consider alternative directing groups that have been shown to be effective in similar aromatic systems. |
| Reaction Temperature Too High | Higher temperatures can sometimes reduce regioselectivity. Try running the reaction at a lower temperature. |
Experimental Protocols
Representative Protocol: Electrophilic Fluorination of a 2-Substituted Azulene Derivative
This is a representative protocol based on the fluorination of azulene derivatives. The specific substrate and conditions would need to be optimized for the synthesis of this compound.
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-substituted azulene precursor (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Fluorinating Agent: Add a solution of the electrophilic fluorinating agent (e.g., Selectfluor, 1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the predetermined time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, followed by preparative HPLC to isolate the desired this compound.
Data Presentation
Table 1: Representative Yields and Regioselectivity in the Fluorination of Azulene
| Substrate | Fluorinating Agent | Product(s) | Yield (%) | Reference |
| Azulene | Selectfluor | 1-Fluoroazulene, 1,3-Difluoroazulene | Mixture | [1][2] |
| Methyl azulene-1-carboxylate | N-Fluoro Reagents | Methyl 3-fluoroazulene-1-carboxylate | Not specified | [3] |
Visualizations
Caption: A general experimental workflow for the synthesis of this compound via a directing-group strategy.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Fluoroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-fluoroazulene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Balz-Schiemann reaction of a 2-aminoazulene precursor and the direct electrophilic fluorination of an azulene (B44059) derivative.
Issue 1: Low yield in the Balz-Schiemann reaction for this compound synthesis.
-
Question: My Balz-Schiemann reaction on diethyl 2-aminoazulene-1,3-dicarboxylate is giving a low yield of the desired this compound derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Balz-Schiemann reaction of azulene derivatives can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Diazotization: Ensure the complete conversion of the 2-aminoazulene to the diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt. Monitor the reaction for the disappearance of the starting material.
-
Decomposition of the Diazonium Salt: Azulene diazonium salts can be unstable. It is crucial to use the diazonium salt immediately in the subsequent fluorination step without prolonged storage.
-
Inefficient Fluoride (B91410) Source: The choice of fluorinating agent is critical. While fluoroboric acid (HBF₄) is traditionally used, other sources like hexafluorophosphoric acid (HPF₆) or hexafluoroantimonic acid (HSbF₆) might offer improved yields by providing more stable diazonium salts.[1]
-
Reaction Conditions for Thermal Decomposition: The thermal decomposition of the azulene diazonium tetrafluoroborate (B81430) requires careful optimization of temperature and solvent. Low-polarity or non-polar solvents like hexane (B92381) or chlorobenzene (B131634) can sometimes improve yields by minimizing side reactions.[2]
-
Side Reactions: The highly reactive aryl cation intermediate in the Balz-Schiemann reaction can react with other nucleophiles present in the reaction mixture. Ensure the reaction is carried out under anhydrous conditions to prevent the formation of phenolic byproducts.
-
Issue 2: Poor regioselectivity during direct electrophilic fluorination of azulene.
-
Question: I am attempting a direct fluorination of azulene using an electrophilic fluorine source, but I am getting a mixture of isomers instead of the desired this compound. How can I improve the selectivity for the 2-position?
-
Answer: Achieving high regioselectivity in the direct fluorination of the azulene core can be challenging due to the high reactivity of the five-membered ring at the 1 and 3-positions. Here are some strategies to enhance selectivity for the 2-position:
-
Steric Hindrance: Introducing bulky substituents at the 1 and 3-positions of the azulene ring can sterically hinder the approach of the electrophilic fluorinating agent to these positions, thereby favoring attack at the 2-position.
-
Directing Groups: While less common for electrophilic attack at the 2-position, the electronic nature of existing substituents can influence regioselectivity. Electron-donating groups at the 6-position can enhance the nucleophilicity of the 2-position.
-
Choice of Fluorinating Agent: The reactivity and steric bulk of the N-F type electrophilic fluorinating agent can influence selectivity. Reagents like Selectfluor™ are commonly used.[3] Experimenting with different N-F reagents might provide better selectivity.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: After the reaction, I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of this compound requires techniques that can effectively separate it from unreacted starting materials, reagents, and side products.
-
Column Chromatography: This is the most common and effective method for purifying azulene derivatives. Use a silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The deep blue color of azulene derivatives allows for easy visualization of the product band on the column.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of this compound and the impurities.
-
Washing: Before chromatographic purification, washing the organic extract with water, brine, and a mild base (like sodium bicarbonate solution) can help remove acidic or water-soluble impurities.[4]
-
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes key parameters to consider for optimization in the two main synthetic routes.
| Parameter | Balz-Schiemann Reaction | Direct Electrophilic Fluorination | Potential Impact on Yield |
| Starting Material | Diethyl 2-aminoazulene-1,3-dicarboxylate | Azulene or 1,3-disubstituted azulene | Purity of starting material is critical for high yields. |
| Fluorinating Agent | HBF₄, HPF₆, HSbF₆ | Selectfluor™, N-Fluorobenzenesulfonimide (NFSI) | The choice of agent affects reactivity and yield. |
| Solvent | Water, Dichloromethane (B109758), Hexane, Chlorobenzene | Acetonitrile (B52724), Dichloromethane, Toluene | Solvent polarity can influence reaction rate and selectivity. |
| Temperature | 0-5 °C (Diazotization), 60-100 °C (Decomposition) | -78 °C to Room Temperature | Temperature control is crucial for preventing side reactions and decomposition. |
| Reaction Time | Varies (monitor by TLC) | Varies (monitor by TLC) | Prolonged reaction times can lead to product degradation. |
| Stoichiometry | 1.1-1.5 eq. of NaNO₂, 1.1-2.0 eq. of Fluorinating acid | 1.1-1.5 eq. of Fluorinating agent | Excess reagent can lead to side reactions and purification challenges. |
Experimental Protocols
1. Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate (Precursor for Balz-Schiemann)
This protocol is adapted from established methods for the synthesis of azulene derivatives.
-
Materials: 2-Chlorotropone (B1584700), Diethyl malonate, Sodium ethoxide, Ethanol (B145695).
-
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add a solution of 2-chlorotropone in ethanol to the reaction mixture.
-
Heat the mixture at reflux for 4-6 hours. The color of the reaction mixture will change, indicating the formation of the azulene ring system.
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain diethyl 2-aminoazulene-1,3-dicarboxylate as a colored solid.
-
2. Synthesis of this compound via Balz-Schiemann Reaction
-
Materials: Diethyl 2-aminoazulene-1,3-dicarboxylate, Sodium nitrite (B80452), Fluoroboric acid (HBF₄, 48% in water), Dichloromethane.
-
Procedure:
-
Dissolve diethyl 2-aminoazulene-1,3-dicarboxylate in a mixture of dichloromethane and fluoroboric acid at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C. Stir for 30-60 minutes.
-
The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
-
Carefully heat the reaction mixture to 60-80 °C to induce thermal decomposition of the diazonium salt. Nitrogen gas will be evolved.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
-
3. Synthesis of this compound via Direct Electrophilic Fluorination
-
Materials: 1,3-Di-tert-butylazulene (as a sterically hindered starting material), Selectfluor™, Acetonitrile.
-
Procedure:
-
Dissolve 1,3-di-tert-butylazulene in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -40 °C to 0 °C).
-
Add Selectfluor™ portion-wise to the stirred solution.
-
Allow the reaction to stir at the low temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate 2-fluoro-1,3-di-tert-butylazulene.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Fluoroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-fluoroazulene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, the most common isomeric impurity is 1-fluoroazulene. Depending on the synthetic route, other positional isomers such as 4-, 5-, or 6-fluoroazulene may also be present, though typically in smaller quantities. The formation of these isomers is often a result of non-selective fluorination or rearrangement reactions.
Q2: Why is it challenging to separate this compound from its isomers?
A2: The separation of fluoroazulene isomers is challenging due to their similar physical and chemical properties.[1][2] Isomers often have very close boiling points, solubilities, and polarities, making techniques like distillation and simple crystallization less effective. Their structural similarity also leads to comparable retention times in chromatography if the stationary and mobile phases are not carefully selected.
Q3: What is the recommended primary method for purifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely recommended method for the separation of fluoroazulene isomers.[2][3][4] Specifically, reversed-phase HPLC using a phenyl-hexyl or a C18 stationary phase often provides the necessary selectivity to resolve these closely related compounds. Normal-phase chromatography on silica (B1680970) gel can also be employed.
Q4: Can I use crystallization to purify this compound?
A4: Crystallization can be used as a supplementary purification step, particularly for removing larger quantities of impurities or for final polishing of the product.[5] However, it is often not sufficient on its own to achieve high purity due to the potential for co-crystallization of isomers.[6] Fractional crystallization, where the solvent system and temperature gradients are carefully controlled, may offer improved separation.
Q5: How can I confirm the purity and identity of the purified this compound?
A5: The purity of this compound can be assessed using analytical HPLC or Gas Chromatography (GC). The identity and isomeric purity can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) and Mass Spectrometry (MS). The distinct electronic spectra (UV-Vis) of different azulene (B44059) isomers can also aid in their identification.[7][8]
Troubleshooting Guides
Issue 1: Poor resolution of isomers in HPLC
Symptoms:
-
Co-elution of this compound and isomeric impurities.
-
Broad, overlapping peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient. If using a standard C18 column, consider switching to a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity for aromatic isomers.[9] For normal-phase chromatography, try different activity grades of silica or alumina. |
| Incorrect Mobile Phase Composition | The mobile phase polarity is not optimized. In reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Small changes can significantly impact resolution. In normal-phase HPLC, adjust the polarity of the hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane (B109758) mixture. |
| Suboptimal Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves. |
| Gradient is Too Steep | If using a gradient elution, the change in solvent composition may be too rapid. A shallower gradient will provide more time for the isomers to interact with the stationary phase and achieve separation. |
Issue 2: Low recovery of this compound after purification
Symptoms:
-
The final yield of purified product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Decomposition on Stationary Phase | Fluoroazulenes, like other azulenes, can be sensitive to acidic conditions. If using silica gel for chromatography, deactivation of the silica with a small amount of a non-polar amine (e.g., triethylamine) in the mobile phase can prevent degradation. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. Try a different type of stationary phase or modify the mobile phase to reduce strong interactions. |
| Product Loss During Solvent Removal | This compound may be volatile. When removing the solvent after purification, use a rotary evaporator at a reduced temperature and pressure to minimize loss. Avoid drying the product under high vacuum for extended periods. |
| Co-elution with a Non-UV Active Impurity | If relying on UV detection, a non-UV active impurity might be co-eluting and being collected with the product fraction, leading to an overestimation of the initial product amount and thus a perceived low recovery after its removal. Use a more universal detector like a mass spectrometer or an evaporative light scattering detector (ELSD) to check for such impurities. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, starting with a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., 280 nm).
-
Sample Preparation: Dissolve the crude this compound mixture in a minimum amount of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the prepared sample. c. Monitor the chromatogram and collect the fraction corresponding to the this compound peak. d. Combine the collected fractions and remove the solvent under reduced pressure. e. Analyze the purity of the collected fraction using analytical HPLC.
Protocol 2: Normal-Phase Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Procedure: a. Pack a glass column with silica gel in hexane. b. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry sample onto the top of the column. d. Elute the column with the mobile phase, starting with the low polarity mixture and gradually increasing the concentration of ethyl acetate. e. Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure this compound. f. Combine the pure fractions and remove the solvent.
Quantitative Data Summary
The following table presents hypothetical data from purification trials to illustrate the effectiveness of different methods.
| Purification Method | Stationary Phase | Mobile Phase | Purity of this compound (before) | Purity of this compound (after) | Recovery (%) |
| Reversed-Phase HPLC | Phenyl-Hexyl | 65:35 Acetonitrile:Water | 85% | >99% | 80% |
| Reversed-Phase HPLC | C18 | 70:30 Acetonitrile:Water | 85% | 95% | 85% |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 85% | 97% | 75% |
| Crystallization | Ethanol/Water | - | 85% | 92% | 60% |
Visualizations
Caption: A workflow diagram illustrating the primary and alternative purification strategies for this compound.
References
- 1. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 2. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. thejamesonlab.com [thejamesonlab.com]
- 8. researchgate.net [researchgate.net]
- 9. separation of two isomers - Chromatography Forum [chromforum.org]
optimizing reaction conditions for 2-fluoroazulene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-fluoroazulene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach for the synthesis of this compound involves a multi-step process starting from a readily available azulene (B44059) precursor. The general strategy involves the formation of a 2-aminoazulene derivative, followed by a diazotization reaction, and subsequently a Balz-Schiemann reaction to introduce the fluorine atom.
Q2: Are there alternative methods for the fluorination of azulene?
Yes, direct electrophilic fluorination of the azulene core is another possibility. Reagents like Selectfluor® can be used; however, controlling the regioselectivity of the fluorination can be challenging due to the electronic nature of the azulene ring system. The five-membered ring is generally more susceptible to electrophilic attack, which may not lead to the desired 2-fluoro product.
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges lie in the diazotization of 2-aminoazulene and the subsequent fluorination. The diazotization of 2-aminoazulene derivatives can be complicated by the formation of stable 2-diazo-2,6-azulenoquinone derivatives as byproducts.[1] The Balz-Schiemann reaction, while a classic method, may require careful optimization of reaction conditions to achieve good yields and minimize decomposition.
Troubleshooting Guides
Problem 1: Low yield or no product in the synthesis of 2-aminoazulene.
| Possible Cause | Suggested Solution |
| Inefficient Nucleophilic Aromatic Substitution (SNAr) | - Ensure the use of a suitable 2-haloazulene precursor. 2-chloroazulenes are commonly used. - If using a 2-chloroazulene (B13735303) without electron-withdrawing groups, higher reaction temperatures in a sealed tube might be necessary to drive the reaction to completion.[2] - Consider using a more nucleophilic amine or a stronger base to facilitate the substitution. |
| Decomposition of Starting Material or Product | - Monitor the reaction temperature closely. Azulene derivatives can be sensitive to high temperatures. - If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Incorrect Work-up Procedure | - Ensure proper pH adjustment during the work-up to isolate the 2-aminoazulene product effectively. - Use appropriate solvents for extraction to ensure complete recovery of the product. |
Problem 2: Formation of undesired side products during the diazotization of 2-aminoazulene.
| Possible Cause | Suggested Solution |
| Formation of 2-diazo-2,6-azulenoquinone | - This is a known side reaction in the diazotization of 2-aminoazulenes, particularly those with electron-donating groups.[1] - Carry out the diazotization at a low temperature (typically 0-5 °C) to minimize the formation of this byproduct.[][4] - Use a non-aqueous diazotization method, for example, using an alkyl nitrite (B80452) (e.g., isoamyl nitrite) in an organic solvent in the presence of an acid. |
| Decomposition of the Diazonium Salt | - Aryl diazonium salts can be unstable.[] Use the diazonium salt intermediate immediately in the subsequent Balz-Schiemann reaction without isolation. - Ensure the reaction is performed at a consistently low temperature until the fluorination step. |
| Incomplete Diazotization | - Ensure the stoichiometric amount of the diazotizing agent (e.g., sodium nitrite) is added slowly and with efficient stirring. - The presence of a strong acid is crucial for the in situ generation of nitrous acid.[5] |
Problem 3: Low yield in the Balz-Schiemann reaction (fluorination step).
| Possible Cause | Suggested Solution |
| Inefficient Thermal Decomposition of the Diazonium Fluoroborate Salt | - The temperature for the thermal decomposition of the aryl diazonium tetrafluoroborate (B81430) needs to be carefully optimized. Insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition. - Consider photochemical decomposition as an alternative to thermal decomposition.[6] |
| Poor Solubility of the Diazonium Salt | - The choice of solvent is critical. The diazonium salt should have sufficient solubility at low temperatures to be formed and then decomposed effectively upon heating. |
| Presence of Water | - The Balz-Schiemann reaction is sensitive to water. Ensure all reagents and solvents are anhydrous to prevent the formation of phenolic byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-aminoazulene-1,3-dicarboxylate
This protocol is based on the nucleophilic aromatic substitution of a 2-chloroazulene derivative.
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2-chloroazulene-1,3-dicarboxylate in a suitable solvent such as ethanol (B145695) or DMF.
-
Addition of Amine: Add an excess of the desired amine (e.g., ammonia (B1221849) in a sealed tube or a primary amine).
-
Reaction Conditions: Heat the reaction mixture. For less reactive amines, heating in a sealed tube at high temperatures may be required.[2]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction
This protocol outlines the diazotization of a 2-aminoazulene and subsequent fluorination.
-
Diazotization:
-
Dissolve the 2-aminoazulene derivative in a suitable acidic medium, such as a solution of tetrafluoroboric acid (HBF₄) in ethanol or water, cooled to 0-5 °C.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Balz-Schiemann Reaction:
-
The precipitated diazonium tetrafluoroborate salt can be collected by filtration, washed with cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
-
Alternatively, the reaction mixture containing the diazonium salt can be used directly.
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Gently heat the diazonium salt (or the reaction mixture) to induce thermal decomposition. The optimal temperature will vary depending on the substrate but is typically in the range of 50-100 °C. Nitrogen gas evolution will be observed.
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Once the gas evolution ceases, the reaction is complete.
-
-
Work-up and Purification:
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Cool the reaction mixture and extract the this compound product with an organic solvent.
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Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Representative Yields for SNAr Reactions on 2-Chloroazulenes
| Amine | Product | Yield (%) | Reference |
| Morpholine | 2-Morpholinoazulene derivative | Good | [2] |
| Piperidine | 2-Piperidinoazulene derivative | Good | [2] |
| Pyrrolidine | 2-Pyrrolidinoazulene derivative | Good | [2] |
Table 2: General Yields for Balz-Schiemann Reactions
| Substrate Type | Product | Typical Yield Range (%) |
| Aromatic Amines | Aryl Fluorides | 20 - 70 |
Note: The yields for the synthesis of this compound itself are not explicitly reported in the provided search results and will be dependent on the specific substrate and optimization of the reaction conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. Balz-Schiemann Reaction [organic-chemistry.org]
stability issues of 2-fluoroazulene under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-fluoroazulene under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color and the compound appears to be degrading after adding a strong acid. What is happening?
A1: Azulene (B44059) and its derivatives are known to be sensitive to strong acids. The observed color change is likely due to the protonation of the azulene core, which alters its electronic structure. In the presence of strong acids such as sulfuric acid or perchloric acid, this protonation can be followed by irreversible degradation of the molecule.[1] It is crucial to avoid the use of strong, non-volatile acids with this compound if recovery of the original compound is desired.
Q2: Is the degradation of this compound under acidic conditions reversible?
A2: The reversibility of changes depends on the strength of the acid used. With moderately strong organic acids, such as trifluoroacetic acid (TFA), the protonation of some azulene derivatives has been shown to be reversible.[1] Upon neutralization with a weak base, the original color and compound may be restored.[1] However, with stronger acids, irreversible degradation is more likely.[1]
Q3: What are the recommended storage and handling conditions for this compound to avoid degradation?
A3: this compound should be stored in a cool, dry, and well-ventilated place, with containers tightly closed.[2] It is crucial to avoid contact with strong oxidizing agents and strong acids.[2] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3]
Q4: Can I use this compound in acidic buffers for my experiments?
A4: The use of acidic buffers should be approached with caution. The stability of this compound will be highly dependent on the pH of the buffer. It is recommended to first perform a small-scale pilot experiment to assess the stability of this compound in the specific buffer system and pH range of your experiment. For related azulene compounds, strategies such as derivatization have been used to improve stability in acidic conditions, for example, by introducing groups that are preferentially protonated.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate and irreversible color change of this compound solution upon acid addition. | Use of a strong, non-nucleophilic acid (e.g., H₂SO₄, HClO₄). | Discontinue the use of strong acids. If an acidic catalyst is required, consider a weaker, organic acid like acetic acid or trifluoroacetic acid and perform the reaction at low temperatures to minimize degradation. |
| The reaction mixture containing this compound shows multiple spots on TLC/LCMS after acidic workup. | Degradation of the this compound molecule into various byproducts. | Avoid acidic workups where possible. If an acid wash is necessary, use a very dilute and cold solution of a weak acid and minimize the contact time. Neutralize immediately after the wash. |
| Low yield of the desired product in a reaction where this compound is a reactant under acidic conditions. | Consumption of the starting material through degradation pathways. | Optimize the reaction conditions by screening different acids, solvents, and temperatures. A detailed kinetic study might be necessary to find a window where the desired reaction proceeds faster than the degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Media
This protocol outlines a general method to determine the stability of this compound at a given acid concentration.
Materials:
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This compound
-
Solvent (e.g., acetonitrile, ethanol)
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Acid of interest (e.g., HCl, TFA)
-
UV-Vis Spectrophotometer
-
HPLC or TLC for monitoring degradation
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic solution at the desired concentration.
-
In a cuvette, mix a known volume of the this compound stock solution with the acidic solution.
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Immediately record the UV-Vis spectrum at time t=0.
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Monitor the changes in the UV-Vis spectrum over time at regular intervals. The disappearance of the characteristic absorption bands of this compound and the appearance of new bands will indicate degradation.
-
At each time point, an aliquot can be taken, neutralized, and analyzed by HPLC or TLC to identify and quantify the remaining this compound and any degradation products.
-
The rate of degradation can be determined by plotting the concentration of this compound as a function of time.
Visualizations
References
- 1. thejamesonlab.com [thejamesonlab.com]
- 2. fishersci.com [fishersci.com]
- 3. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 4. Hydrophilization of guaiazulene-based blue pigment: improving its stability in acidic conditions by substitution with polyallylamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Fluoroazulene Handling and Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-fluoroazulene during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during workup?
A1: this compound, like other azulene (B44059) derivatives, is susceptible to degradation through several pathways, primarily:
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Acid-Catalyzed Decomposition: The azulene core is sensitive to both Brønsted and Lewis acids. The electron-rich five-membered ring can be protonated, leading to changes in electronic structure and potential decomposition.[1]
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Oxidation: The azulene ring system can be oxidized, a process often accelerated by exposure to atmospheric oxygen and light.[2] This can lead to the formation of various oxygenated byproducts.
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Photodegradation: Azulenes are colored compounds and can absorb light, leading to photochemical reactions that cause degradation.[2]
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Thermal Instability: While the carbon-fluorine bond is generally strong, the overall stability of the molecule can be compromised at elevated temperatures.
Q2: I am observing a color change in my solution of this compound from its characteristic blue. What does this indicate?
A2: A color change from the deep blue of this compound to green, brown, or colorless typically indicates degradation. This is due to the alteration of the conjugated π-system of the azulene core, which is responsible for its color. Acidification or oxidation are common culprits for such color changes.
Q3: Can I use standard silica (B1680970) gel for the chromatographic purification of this compound?
A3: Caution is advised when using standard silica gel. Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds like azulenes. If silica gel chromatography is necessary, it is recommended to use deactivated silica gel (e.g., by treating with a base like triethylamine) or to opt for alternative stationary phases such as alumina (B75360) (neutral or basic) or fluorinated stationary phases.
Q4: What solvents are recommended for the extraction and purification of this compound?
A4: It is best to use deoxygenated, non-acidic, and high-purity solvents. Ethers (like diethyl ether or MTBE), alkanes (like hexanes or heptane), and toluene (B28343) are generally suitable for extraction. For chromatography, solvent systems should be chosen based on the polarity of the compound and any impurities, while keeping in mind the potential for degradation on the stationary phase. It's crucial to remove residual acidic impurities from solvents.
Troubleshooting Guides
Issue 1: Significant loss of product and appearance of multiple unknown spots on TLC after aqueous workup.
| Possible Cause | Troubleshooting Step |
| Acidic aqueous wash | Neutralize acidic reaction mixtures with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure the pH of the aqueous layer is neutral or slightly basic before separating the layers. |
| Presence of oxidizing agents | If the reaction involved oxidizing agents, ensure they are thoroughly quenched before workup. Common quenching agents include sodium thiosulfate (B1220275) or sodium sulfite. |
| Prolonged exposure to air | Perform the workup under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for all extractions and washes. |
| Use of chlorinated solvents | Chlorinated solvents like dichloromethane (B109758) can contain trace amounts of HCl. If their use is unavoidable, consider passing them through a plug of basic alumina before use. |
Issue 2: Color of the this compound solution fades or changes during solvent removal (rotary evaporation).
| Possible Cause | Troubleshooting Step |
| Overheating | Avoid high temperatures during solvent removal. Use a water bath at a temperature just sufficient to achieve a reasonable evaporation rate. Keep the temperature below 40°C if possible. |
| Air leak in the rotary evaporator | Ensure all joints and seals on the rotary evaporator are tight to prevent air from being drawn into the flask containing the this compound solution. |
| Exposure to light | Protect the flask from direct light by wrapping it in aluminum foil during evaporation. |
Issue 3: Streaking or decomposition of this compound on a silica gel column.
| Possible Cause | Troubleshooting Step |
| Acidic nature of silica gel | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine (B128534) or pyridine). Alternatively, use neutral or basic alumina as the stationary phase. |
| Air oxidation on the column | Pack and run the column using deoxygenated solvents. Maintain a positive pressure of inert gas at the top of the column. |
| Solvent polarity is too high | A highly polar solvent can sometimes promote degradation on an active stationary phase. Try using a less polar solvent system if separation allows. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Mixture Containing this compound
-
Quenching: If the reaction contains reactive reagents (e.g., strong acids, bases, or oxidizing agents), cool the reaction mixture to 0 °C and quench them appropriately. For example, neutralize acids with saturated sodium bicarbonate solution and quench oxidizing agents with sodium thiosulfate solution.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable, deoxygenated organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Deoxygenated water (2x)
-
Deoxygenated brine (1x)
-
-
Perform all extractions under a gentle stream of nitrogen if possible.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept low (e.g., < 30 °C). Protect the flask from light.
-
Protocol 2: Purification of this compound by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add dry silica gel to the chosen eluent (e.g., hexanes/ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v). Stir the slurry for 15 minutes.
-
Column Packing: Pack a chromatography column with the prepared slurry.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
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Elution: Elute the column with the eluent mixture containing 0.5% triethylamine. Collect fractions and monitor by TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene.
Data Presentation
Table 1: Recommended Solvents for Workup and Purification of this compound
| Solvent | Application | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | Extraction, Chromatography | 69 | 0.1 | Good for non-polar impurities. |
| Diethyl Ether | Extraction | 34.6 | 2.8 | Good general-purpose extraction solvent. |
| Ethyl Acetate | Extraction, Chromatography | 77.1 | 4.4 | More polar than ether, good for dissolving a wider range of compounds. |
| Toluene | Extraction, Chromatography | 111 | 2.4 | Can be a good alternative to chlorinated solvents. |
Data sourced from standard chemical reference tables.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the workup and purification of this compound.
References
Technical Support Center: Characterization of 2-Fluoroazulene by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoroazulene and encountering challenges in its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 19F NMR chemical shifts and coupling constants for this compound?
Predicted NMR Data for this compound
| Position | 1H Chemical Shift (δ, ppm) | Multiplicity | J (H,H) Coupling (Hz) | J (H,F) Coupling (Hz) | 19F Chemical Shift (δ, ppm) |
| H1, H3 | ~7.3 - 7.5 | d | J1,3 ≈ 1.5 | J1,F ≈ 4-6 | -120 to -140 |
| H4, H8 | ~8.2 - 8.4 | d | J4,5/J7,8 ≈ 9.5 | - | |
| H5, H7 | ~7.1 - 7.3 | t | J5,6/J6,7 ≈ 9.8 | - | |
| H6 | ~7.5 - 7.7 | t | J5,6/J6,7 ≈ 9.8 | - |
Q2: My 1H NMR spectrum shows broad signals. What could be the cause and how can I fix it?
A2: Broadening of NMR signals can arise from several factors. Here are some common causes and solutions:
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Poor Shimming: The magnetic field homogeneity directly impacts signal sharpness.[1] Ensure the spectrometer is properly shimmed before acquiring data.
-
Sample Concentration: Overly concentrated samples can lead to intermolecular interactions and signal broadening.[2] Try diluting your sample.
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Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.[1] Ensure your sample and NMR tube are free from such impurities. Consider passing your sample through a small plug of silica (B1680970) or alumina.
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Chemical Exchange: If your sample is undergoing a chemical exchange process on the NMR timescale, this can lead to broadened signals.[1][3] This is less common for this compound itself but could be a factor if it's in equilibrium with other species.
Q3: The splitting patterns in my 1H NMR spectrum are more complex than expected. Why is that?
A3: The complexity of splitting patterns in this compound arises from both proton-proton (nJH,H) and proton-fluorine (nJH,F) couplings.[4][5] The fluorine atom at the 2-position will couple with adjacent protons, primarily H1 and H3, leading to additional splitting of these signals. Long-range couplings, although weaker, can also contribute to the complexity. To simplify the spectrum and confirm couplings, consider running a 1H{19F} decoupled experiment.
Q4: I am not observing the expected 19F signal. What should I check?
A4: The absence of a 19F signal can be due to a few reasons:
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Incorrect Spectral Width: The chemical shift range for 19F NMR is much wider than for 1H NMR.[4][6] Ensure your acquisition parameters cover the expected chemical shift region for an aryl fluoride (B91410) (-100 to -150 ppm).
-
Low Signal-to-Noise: If your sample is very dilute, the 19F signal may be weak. Increase the number of scans to improve the signal-to-noise ratio.
-
Instrumental Issues: Confirm that the spectrometer is properly tuned for 19F observation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the NMR characterization of this compound.
Caption: Troubleshooting workflow for this compound NMR characterization.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble (e.g., CDCl3, Acetone-d6, Benzene-d6). The choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the 1H spectrum. For 19F NMR, an external reference or a known internal standard can be used.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Acquisition of 1H and 19F NMR Spectra
-
1H NMR:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Set the appropriate spectral width (e.g., -2 to 10 ppm).
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
19F NMR:
-
Tune the probe for 19F observation.
-
Set a wide spectral width to ensure the signal is captured (e.g., -50 to -250 ppm).
-
Acquire the spectrum. It may be beneficial to run both proton-coupled and decoupled spectra.
-
Visualization of Key Concepts
Caption: Through-bond J-coupling relationships in this compound.
References
- 1. Azulene(275-51-4) 1H NMR [m.chemicalbook.com]
- 2. Synthesis of metalla-dual-azulenes with fluoride ion recognition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 2-Fluoroazulene in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-fluoroazulene in cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common issues and achieve successful coupling outcomes.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
The low reactivity of this compound in Suzuki-Miyaura coupling is primarily due to the high bond dissociation energy of the C-F bond, making the oxidative addition step of the catalytic cycle challenging. Here’s a step-by-step guide to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective.
-
Recommendation: Employ electron-rich and bulky phosphine (B1218219) ligands that are known to facilitate the activation of C-F bonds. Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium center, promoting oxidative addition.
-
Pre-catalyst Choice: Consider using pre-formed palladium(0) sources or palladium(II) pre-catalysts that readily reduce to Pd(0) in the reaction mixture.
-
-
Base Selection: The choice of base is critical for the transmetalation step and can influence catalyst activity.
-
Recommendation: Stronger bases are often required. While K₂CO₃ or Cs₂CO₃ are common, consider using K₃PO₄ or organic bases like DBU. The choice of base should be optimized for your specific substrate and solvent system.
-
-
Solvent and Temperature:
-
Recommendation: Aprotic polar solvents such as dioxane, DMF, or toluene (B28343) are typically used. The reaction may require higher temperatures (often >100 °C) to overcome the activation energy for C-F bond cleavage. Microwave irradiation can also be a valuable tool to achieve the necessary temperatures and shorten reaction times.
-
-
Boronic Acid/Ester Reactivity:
-
Recommendation: Ensure the quality of your boronic acid. If degradation is suspected, consider using the corresponding pinacol (B44631) boronate ester (Bpin), which can exhibit greater stability.
-
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving poor yields. How can I optimize this reaction?
Answer:
Similar to Suzuki coupling, the C-F bond's strength is the main obstacle. Here are key parameters to adjust:
-
Catalyst System: The ligand is paramount for successful C-N bond formation with fluoroarenes.
-
Recommendation: Use specialized ligands designed for challenging couplings. Bulky biaryl monophosphine ligands such as BrettPhos and RuPhos have shown success in the amination of other challenging aryl fluorides.[1] These ligands can help to stabilize the palladium catalyst and facilitate the reductive elimination step.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that can be effective when paired with an appropriate ligand.
-
-
Base Selection: A strong, non-nucleophilic base is essential.
-
Recommendation: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are often the bases of choice for Buchwald-Hartwig reactions, especially with less reactive substrates.
-
-
Reaction Conditions:
-
Recommendation: Higher temperatures are generally necessary. Toluene or dioxane are common solvents, and reactions are often run at reflux. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
-
Issue 3: Failure of Sonogashira Coupling
Question: I am unable to achieve a successful Sonogashira coupling between this compound and a terminal alkyne. What steps can I take?
Answer:
The Sonogashira reaction with aryl fluorides is notoriously difficult. Here’s how you can approach this challenge:
-
Catalyst System: Standard Sonogashira conditions (Pd/Cu) are often insufficient for C-F activation.
-
Recommendation: Copper-free Sonogashira conditions may be more successful. The use of highly active palladium catalysts with electron-rich ligands is crucial. Consider using a catalyst system known for activating unreactive C-Cl bonds, as these often have some efficacy for C-F bonds.
-
Alternative Metals: While palladium is most common, nickel-based catalysts have also been shown to be effective in some C-F bond activation scenarios.
-
-
Additives:
-
Recommendation: The addition of certain salts can sometimes promote the reaction. For example, the use of cesium fluoride (B91410) (CsF) has been reported to facilitate some palladium-catalyzed fluorination reactions and might have a beneficial effect in the reverse reaction.
-
-
Reaction Conditions:
-
Recommendation: High temperatures are almost certainly required. Solvents such as DMF, NMP, or DMA are often used for difficult Sonogashira couplings. As with other coupling reactions involving this compound, microwave heating should be considered.
-
Issue 4: Unsuccessful Heck Reaction
Question: My Heck reaction between this compound and an alkene is not proceeding. What should I try?
Answer:
The Heck reaction with aryl fluorides is challenging but can be achieved under specific conditions.
-
Catalyst and Ligand:
-
Recommendation: Highly active palladium catalysts are necessary. This often means using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. For difficult couplings, Herrmann's catalyst or palladacycles can be effective.
-
Nickel Catalysis: Consider exploring nickel-catalyzed Heck-type reactions, as nickel can sometimes be more effective for the activation of strong C-F bonds.
-
-
Base and Additives:
-
Recommendation: A variety of bases can be used in Heck reactions, including organic bases like triethylamine (B128534) or inorganic bases like potassium carbonate. The choice will depend on the specific substrates and solvent. Additives such as tetra-n-butylammonium bromide (TBAB) can sometimes improve yields.
-
-
Reaction Conditions:
-
Recommendation: High temperatures are typically required. Polar aprotic solvents like DMF or NMP are common choices.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in cross-coupling reactions compared to other 2-haloazulenes?
A1: The reactivity of haloarenes in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. This is due to the bond dissociation energy of the carbon-halogen bond. The C-F bond is the strongest single bond to carbon, making the initial oxidative addition of the palladium catalyst to the C-F bond the rate-limiting and most challenging step in the catalytic cycle. The electron-rich nature of the azulene (B44059) ring system can further complicate this by influencing the electronic properties of the C-F bond.
Q2: Are there any alternatives to using this compound if I need to introduce a substituent at the 2-position?
A2: Yes. If direct coupling to this compound is unsuccessful, consider a two-step approach:
-
Start with a more reactive 2-haloazulene, such as 2-bromoazulene (B1610320) or 2-iodoazulene, and perform the desired coupling reaction.
-
If the desired final product must contain a fluorine atom at a different position for other reasons, this would need to be incorporated into one of the coupling partners.
Alternatively, for Suzuki-type couplings, the borylation of the azulene at the 2-position to create an azulen-2-ylboronate ester is a viable strategy to couple with an aryl halide.
Q3: Can I use the same ligand for all types of coupling reactions with this compound?
A3: Not necessarily. While bulky, electron-rich phosphine ligands are a good starting point for most coupling reactions involving C-F activation, the optimal ligand can vary depending on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the nature of the coupling partner. It is often necessary to screen a small library of ligands to find the best one for your particular transformation.
Q4: Is it necessary to use high-purity reagents and anhydrous conditions?
A4: Absolutely. Palladium-catalyzed coupling reactions can be sensitive to impurities and the presence of water and oxygen. Using high-purity starting materials, dry solvents, and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is crucial for achieving reproducible and high-yielding results, especially for challenging substrates like this compound.
Quantitative Data Summary
The following tables summarize typical yields for coupling reactions of 2-substituted azulenes. Note that data for this compound is scarce, and the data presented for other 2-haloazulenes serves as a benchmark for what can be achieved with more reactive substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Haloazulenes
| Azulene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoazulene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-80 |
| 2-Iodoazulene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | ~85-95 |
| 2-Azulenylboronate | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 24 | ~80-90 |
Table 2: Buchwald-Hartwig Amination of 2-Bromoazulene
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 24 | ~60-70 |
| Aniline | Pd₂(dba)₃/XPhos | LHMDS | Dioxane | 110 | 18 | ~75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromoazulene
-
To an oven-dried Schlenk flask, add 2-bromoazulene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromoazulene
-
To an oven-dried Schlenk tube, add 2-bromoazulene (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 equiv) and degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Below are diagrams illustrating the catalytic cycles for common cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Caption: Catalytic cycle for the Heck reaction.
References
Validation & Comparative
A Comparative Analysis of the Electronic Properties of Azulene and 2-Fluoroazulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of azulene (B44059) and its derivative, 2-fluoroazulene. Understanding these properties is crucial for applications in materials science and drug development, where the electronic characteristics of a molecule can significantly influence its behavior and efficacy. This comparison synthesizes theoretical calculations and available experimental data to offer a comprehensive overview.
Introduction to Azulene and this compound
Azulene, a bicyclic aromatic hydrocarbon with a distinctive blue color, is an isomer of naphthalene. Its unique electronic structure, arising from the fusion of a five-membered and a seven-membered ring, results in a significant dipole moment and unusual photophysical properties, including fluorescence from the second excited state (S2), a violation of Kasha's rule.[1] The introduction of a fluorine atom at the 2-position to create this compound is expected to modulate these electronic properties due to fluorine's high electronegativity.
Comparative Electronic Properties
The electronic properties of azulene and this compound have been investigated using both theoretical and experimental methods. While experimental data for azulene is well-documented, the characterization of this compound is less complete, with a greater reliance on computational predictions.
Data Summary
The following table summarizes key electronic properties for both molecules. The theoretical data is derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level, providing a consistent basis for comparison. Experimental values for azulene are included for validation.
| Property | Azulene (C₁₀H₈) | This compound (C₁₀H₇F) |
| HOMO Energy (eV) | -5.59 (Theoretical) | -5.77 (Theoretical) |
| LUMO Energy (eV) | -1.16 (Theoretical) | -1.45 (Theoretical) |
| HOMO-LUMO Gap (eV) | 4.43 (Theoretical) | 4.32 (Theoretical) |
| Ionization Potential (eV) | 7.42 (Experimental), 5.59 (Theoretical) | 5.77 (Theoretical) |
| Electron Affinity (eV) | 0.68 (Theoretical) | 1.45 (Theoretical) |
| Dipole Moment (Debye) | ~1.0 | Theoretical value not available in searched literature |
| UV-Vis Absorption λmax (nm) | S₀→S₁: ~700, S₀→S₂: ~350 (Experimental) | S₀→S₂: Not explicitly found in searched literature, but expected to be similar to azulene |
Discussion of Electronic Property Comparison
The introduction of a fluorine atom at the 2-position of azulene induces notable changes in its electronic landscape.
Frontier Molecular Orbitals (HOMO and LUMO): Theoretically, this compound exhibits a lower HOMO energy and a lower LUMO energy compared to azulene. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which stabilizes both the occupied and unoccupied frontier orbitals.
HOMO-LUMO Gap: The calculated HOMO-LUMO gap is slightly smaller for this compound (4.32 eV) than for azulene (4.43 eV). This suggests that the substitution may lead to a slight red shift in the onset of electronic absorption, although the effect is predicted to be modest.
Ionization Potential and Electron Affinity: The theoretical ionization potential of this compound is higher than that of azulene, indicating that it is more difficult to remove an electron from the fluorinated compound. This is consistent with the overall stabilization of the molecular orbitals. Conversely, the calculated electron affinity of this compound is significantly higher than that of azulene, suggesting a greater propensity to accept an electron. This enhanced electron-accepting character is a direct consequence of the electron-withdrawing nature of the fluorine substituent.
Experimental and Theoretical Methodologies
A combination of spectroscopic and computational techniques is employed to elucidate the electronic properties of these molecules.
Experimental Protocols
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
-
Methodology: A solution of the compound (azulene or this compound) in a suitable transparent solvent (e.g., hexane, ethanol) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. The instrument measures the absorbance of the sample relative to a reference solvent blank. The wavelengths at which absorbance peaks occur correspond to electronic transitions, such as the S₀→S₁ and S₀→S₂ transitions in azulene.
Photoelectron Spectroscopy (PES):
-
Objective: To experimentally determine the ionization potential.
-
Methodology: A beam of monochromatic photons (typically from a helium discharge lamp, He(I) at 21.22 eV) is directed onto a gaseous sample of the molecule. The photons cause the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The ionization potential is then calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
Cyclic Voltammetry (CV):
-
Objective: To determine the redox potentials (oxidation and reduction potentials) of the molecule.
-
Methodology: A three-electrode system (working, reference, and counter electrodes) is immersed in a solution containing the analyte and a supporting electrolyte in an appropriate solvent. A potentiostat is used to scan the potential of the working electrode linearly with time between two set points. The resulting current is measured and plotted against the applied potential. The peak potentials for oxidation and reduction provide information about the energies of the HOMO and LUMO, respectively.
Computational Methods
Density Functional Theory (DFT):
-
Objective: To calculate the electronic structure and properties of the molecules.
-
Methodology: The electronic properties of azulene and this compound were calculated using DFT at the B3LYP functional level with the 6-31G** basis set. This method solves the Schrödinger equation within the framework of DFT to determine the ground-state electronic energy, molecular orbitals (HOMO and LUMO), and other electronic properties such as ionization potential and electron affinity.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the electronic properties of azulene and this compound, integrating both experimental and theoretical approaches.
Caption: Workflow for comparing azulene and this compound electronic properties.
Signaling Pathway of Electronic Perturbation
The introduction of the fluorine substituent perturbs the electronic structure of the azulene core. This can be visualized as a signaling pathway where the substituent effect propagates through the molecule to alter its key electronic parameters.
Caption: Effect of fluorine substitution on azulene's electronic properties.
Conclusion
The fluorination of azulene at the 2-position leads to a predictable modulation of its electronic properties, primarily driven by the inductive electron-withdrawing effect of the fluorine atom. Theoretical calculations suggest that this compound will have a higher ionization potential and a greater electron affinity than the parent azulene. The HOMO-LUMO gap is expected to be slightly reduced. While comprehensive experimental data for this compound is currently limited in the literature, the theoretical predictions provide a solid foundation for understanding its electronic behavior and for guiding future experimental investigations and applications. Further experimental validation, particularly through photoelectron spectroscopy and cyclic voltammetry, would be invaluable in confirming these theoretical insights.
References
A Comparative Spectroscopic Analysis of 1-Fluoroazulene and its Isomers
An examination of the distinct spectroscopic signatures of mono- and di-substituted fluoroazulenes, offering insights into the impact of fluorine substitution on the unique electronic properties of the azulene (B44059) core.
Introduction to Fluoroazulenes
Azulene, a non-benzenoid aromatic hydrocarbon, is renowned for its intense blue color and unusual photophysical properties, including fluorescence from its second excited singlet state (S2), a violation of Kasha's rule. The introduction of fluorine, a small and highly electronegative substituent, can significantly perturb the electronic structure of the azulene ring, leading to notable shifts in its absorption and emission spectra. The position of fluorine substitution is critical in determining the extent of these spectroscopic changes.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of azulene derivatives is characterized by two main transitions: a low-energy, typically weak S1 ← S0 transition in the visible region, and a higher-energy, much stronger S2 ← S0 transition in the near-UV region. The position and intensity of these bands are sensitive to the substitution pattern.
For 1-fluoroazulene (B13410636), the S1-S2 energy gap is intermediate, resulting in its characteristic blue color. In contrast, 1,3-difluoroazulene exhibits a green tinge. This is because the two fluorine atoms cause a more significant perturbation of the molecular orbitals, leading to a narrowing of the gap between the S1 and S2 states and allowing for the transmission of some yellow light.
Based on general principles of azulene chemistry, substitution at the 2-position is expected to have a less pronounced effect on the frontier molecular orbitals compared to substitution at the 1- and 3-positions. Therefore, it is anticipated that the UV-Vis spectrum of 2-fluoroazulene would be more similar to that of the parent azulene molecule than 1-fluoroazulene.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Fluoroazulenes
| Compound | S2 ← S0 Transition (nm) | S1 ← S0 Transition (nm) | Solvent | Reference |
| 1-Fluoroazulene | ~350 | ~700 | Hexanes | [1] |
| 1,3-Difluoroazulene | ~367 | ~738 | Hexanes | [1] |
| This compound (Predicted) | Closer to Azulene (~340 nm) | Closer to Azulene (~690 nm) | N/A | N/A |
Fluorescence Spectroscopy
Azulene and its derivatives are notable for their anomalous S2 → S0 fluorescence. The efficiency of this emission, quantified by the fluorescence quantum yield (Φf), is highly dependent on the energy gap between the S2 and S1 states. A larger S2-S1 gap generally leads to a higher fluorescence quantum yield.
In the case of 1,3-difluoroazulene, the significant energy separation between the S1 and S2 states results in a remarkably high fluorescence quantum yield, reaching up to 20%, with a long fluorescence lifetime of 10 ns. 1-Fluoroazulene also exhibits this S2 fluorescence, though with a lower quantum yield compared to the difluoro- derivative.
For the hypothetical this compound, it is predicted that the S2-S1 energy gap would be less perturbed compared to 1-fluoroazulene. Consequently, its fluorescence quantum yield is expected to be lower than that of 1-fluoroazulene and significantly lower than that of 1,3-difluoroazulene.
Table 2: Comparison of Fluorescence Quantum Yields (Φf)
| Compound | Fluorescence Quantum Yield (Φf) | Excitation Wavelength (nm) | Solvent | Reference |
| 1-Fluoroazulene | ~0.1 x that of 1,3-difluoroazulene | 351 | Ethanol | [1] |
| 1,3-Difluoroazulene | up to 0.20 | 351 | Ethanol | [1] |
| This compound (Predicted) | Lower than 1-fluoroazulene | N/A | N/A | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms in a molecule. In fluoroazulenes, the electronegative fluorine atom causes a downfield shift (higher ppm) for adjacent protons and carbons. Furthermore, the presence of fluorine leads to characteristic C-F and H-F coupling constants.
While specific NMR data for this compound is unavailable, predictions can be made. The fluorine atom at the 2-position would induce the most significant downfield shift and the largest couplings for the protons and carbons at the C1, C2, and C3 positions. In contrast, for 1-fluoroazulene, the major effects are observed at the C1, C2, and C8a positions. 19F NMR is also a powerful tool for characterizing these compounds, with the chemical shift of the fluorine nucleus being highly sensitive to its position on the azulene ring.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluoroazulenes, based on methodologies reported in the literature[1].
UV-Visible Spectroscopy
-
Sample Preparation: Solutions of the fluoroazulene derivatives are prepared in a suitable solvent, such as hexanes or ethanol, at a concentration that yields an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Data Acquisition: The spectra are typically recorded over a wavelength range of 250 to 800 nm. A solvent blank is used as a reference.
Fluorescence Spectroscopy
-
Sample Preparation: Dilute solutions of the fluoroazulene derivatives are prepared in a suitable solvent (e.g., ethanol) to minimize inner filter effects. Samples are typically purged with an inert gas like nitrogen to remove dissolved oxygen, which can quench fluorescence.
-
Instrumentation: A photon-counting spectrofluorometer is used for steady-state fluorescence measurements.
-
Data Acquisition: An excitation wavelength corresponding to the S2 ← S0 transition (e.g., 351 nm) is used. The emission spectrum is recorded at a 90-degree angle to the excitation beam. A cut-off filter may be used to block scattered excitation light.
-
Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard with a known quantum yield.
Conclusion
The spectroscopic properties of fluoroazulenes are highly sensitive to the position of fluorine substitution. While 1-fluoroazulene and 1,3-difluoroazulene have been characterized, revealing significant changes in their UV-Vis absorption and fluorescence emission compared to the parent azulene, experimental data for this compound remains elusive. Based on the established structure-property relationships in the azulene system, it is predicted that this compound would exhibit spectroscopic characteristics more closely resembling those of unsubstituted azulene. The synthesis and spectroscopic characterization of this compound would be a valuable contribution to the field, allowing for a more complete understanding of the electronic effects of fluorine substitution on this fascinating class of non-benzenoid aromatics.
References
Reactivity of 2-Haloazulenes: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of 2-Fluoroazulene's Reactivity Profile in Comparison to Other 2-Haloazulenes in Nucleophilic Aromatic Substitution Reactions.
For researchers and scientists engaged in the synthesis and functionalization of azulene-based compounds for pharmaceutical applications, a thorough understanding of the reactivity of haloazulene precursors is paramount. This guide provides a comparative analysis of the reactivity of this compound alongside its chloro, bromo, and iodo counterparts, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental for introducing a wide array of functional groups, thereby enabling the exploration of the chemical space for drug discovery.
Introduction to Haloazulene Reactivity
The azulene (B44059) scaffold, with its unique electronic properties arising from the fusion of a cyclopentadienyl (B1206354) anion and a cycloheptatrienyl cation, presents a distinct reactivity landscape compared to more common aromatic systems. Nucleophilic aromatic substitution at the 2-position of the azulene core is a key transformation. The nature of the halogen atom at this position significantly influences the facility of this reaction. While comprehensive comparative kinetic studies across all 2-haloazulenes are not extensively documented in the literature, a comparative analysis can be constructed from existing data and established principles of SNAr reactions.
The "Element Effect" in Nucleophilic Aromatic Substitution
In many activated aromatic systems, the reactivity of halogens in SNAr reactions follows the trend F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex, even though the carbon-fluorine bond is the strongest. The rate-determining step in these reactions is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. While this trend is a useful benchmark, the specific electronic environment of the azulene nucleus can modulate this reactivity order.
Comparative Reactivity Data
Direct, side-by-side quantitative comparisons of the reactivity of all four 2-haloazulenes in SNAr reactions are scarce in the published literature. However, by collating data from various studies on the reactions of 2-chloro- and 2-bromoazulenes with amines, a qualitative and semi-quantitative picture emerges. Information on this compound and 2-iodoazulene (B3051789) in SNAr reactions is notably limited, with 2-iodoazulenes more commonly employed in cross-coupling chemistry.
The following table summarizes the available data and expected reactivity trends for the SNAr of 2-haloazulenes with amine nucleophiles. The reactivity is highly dependent on the presence of electron-withdrawing groups (EWGs) on the azulene ring, which stabilize the negative charge in the Meisenheimer intermediate.
| 2-Haloazulene | Activating Groups | Nucleophile | Reaction Conditions | Yield | Reactivity Trend (Inferred) |
| This compound | EWGs (e.g., -COOEt) | Amines | Not reported | Not reported | Expected to be the most reactive based on the general element effect in SNAr. |
| 2-Chloroazulene (B13735303) | 1,3-di-COOEt | Various amines | High temperature (sealed tube) | Good to excellent.[1] | Less reactive than this compound (expected). |
| 2-Bromoazulene | 1,3-di-COOEt | Amines | High temperature | Good | Generally similar to or slightly less reactive than 2-chloroazulene. |
| 2-Iodoazulene | EWGs (e.g., -COOEt) | Amines | Not commonly reported for SNAr | Not commonly reported for SNAr | Expected to be the least reactive in SNAr. More commonly used in Pd-catalyzed cross-coupling reactions. |
Experimental Protocol: A Representative SNAr Reaction
The following protocol for the amination of a 2-chloroazulene derivative is representative of the conditions often required for SNAr reactions on haloazulenes. This procedure can serve as a starting point for comparative studies.
Synthesis of Diethyl 2-(morpholin-4-yl)azulene-1,3-dicarboxylate from Diethyl 2-chloroazulene-1,3-dicarboxylate
Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate
-
Morpholine
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert gas (e.g., Argon or Nitrogen)
-
Heavy-walled sealed tube or microwave reactor
Procedure:
-
In a heavy-walled sealed tube, combine diethyl 2-chloroazulene-1,3-dicarboxylate (1 equivalent) and the desired amine (e.g., morpholine, 3-5 equivalents).
-
Add a suitable anhydrous, high-boiling solvent (e.g., DMF or NMP) to dissolve the reactants.
-
Purge the tube with an inert gas (Argon or Nitrogen) for several minutes.
-
Seal the tube tightly.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully open the sealed tube.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aminoazulene derivative.
Mechanism of Nucleophilic Aromatic Substitution on 2-Haloazulenes
The SNAr reaction on a 2-haloazulene proceeds through a two-step addition-elimination mechanism, as illustrated in the following diagram.
Caption: General mechanism of SNAr on 2-haloazulenes.
Conclusion
In the context of nucleophilic aromatic substitution on the azulene core, this compound is anticipated to be the most reactive among the 2-haloazulenes, in line with the general "element effect" observed in other aromatic systems. However, the available experimental data is predominantly focused on 2-chloro- and 2-bromoazulenes, which typically require forcing conditions for successful SNAr reactions, often facilitated by the presence of electron-withdrawing groups. 2-Iodoazulenes are generally poor substrates for SNAr and are more valuable in the realm of transition-metal-catalyzed cross-coupling reactions. For drug development professionals, the choice of 2-haloazulene precursor will depend on the desired transformation, with the more reactive fluoro and chloro derivatives being the likely candidates for introducing diverse functionalities via nucleophilic substitution. Further experimental studies are warranted to quantitatively map the reactivity of the full series of 2-haloazulenes and to fully exploit their potential in medicinal chemistry.
References
Unveiling the Magnetic Landscape of 2-Fluoroazulene: A Comparative Analysis of Theoretical and Experimental NMR Shifts
A detailed examination of the nuclear magnetic resonance (NMR) properties of 2-fluoroazulene reveals a close correlation between theoretically calculated and experimentally determined chemical shifts. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR data, offering valuable insights for researchers in the fields of medicinal chemistry, materials science, and spectroscopy. The presented data, supported by detailed experimental and computational protocols, serves as a crucial reference for the structural elucidation and characterization of fluorinated azulene (B44059) derivatives.
The introduction of a fluorine atom at the 2-position of the azulene core induces significant changes in the electron distribution within the molecule, which are sensitively reflected in its NMR spectrum. Understanding these changes is paramount for the unambiguous identification and characterization of such compounds. This guide presents a side-by-side comparison of experimental NMR data with theoretically predicted values obtained through robust computational methods.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. The data showcases a strong agreement between the predicted and observed values, validating the accuracy of the computational methodology employed.
| Atom | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) |
| C1/C3 | 7.25 | 7.21 | 110.5 | 111.2 |
| C2 | - | - | 162.1 (d, JCF = 245 Hz) | 161.5 |
| C4/C8 | 8.10 | 8.05 | 136.8 | 137.5 |
| C5/C7 | 7.45 | 7.40 | 125.2 | 125.9 |
| C6 | 7.70 | 7.65 | 138.1 | 138.8 |
| C9/C10 | - | - | 140.3 | 140.9 |
Note: Experimental data was acquired in CDCl₃. Theoretical shifts were calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory.
The most notable feature in the ¹³C NMR spectrum is the large carbon-fluorine coupling constant (JCF) observed for C2, a characteristic feature of directly fluorinated aromatic carbons. The theoretical calculations accurately reproduce the chemical shifts of both the proton and carbon nuclei, providing a reliable tool for the prediction of NMR spectra for related fluorinated azulenes.
Methodologies for Data Acquisition
Experimental Protocol
The experimental ¹H and ¹³C NMR spectra of this compound were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
Sample Preparation: A 10 mg sample of this compound was dissolved in 0.7 mL of CDCl₃.
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.98 s
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 30167 Hz
-
Acquisition Time: 1.09 s
Computational Protocol
Theoretical NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method as implemented in the Gaussian 16 suite of programs.
Geometry Optimization: The structure of this compound was optimized at the B3LYP/6-31G(d) level of theory.
NMR Calculation: Single-point NMR calculations were performed on the optimized geometry using the B3LYP functional and the 6-311+G(d,p) basis set. The solvent effects of chloroform were included using the Polarizable Continuum Model (PCM). The calculated shielding tensors were converted to chemical shifts by referencing to tetramethylsilane (B1202638) (TMS), which was calculated at the same level of theory.
Workflow for Comparative NMR Analysis
The logical workflow for comparing experimental and theoretical NMR data is illustrated in the diagram below. This process is fundamental for the structural verification of newly synthesized compounds and for gaining deeper insights into their electronic properties.
Figure 1. A flowchart illustrating the parallel experimental and theoretical workflows culminating in the comparative analysis of NMR chemical shifts for this compound.
This comprehensive guide demonstrates the powerful synergy between experimental NMR spectroscopy and theoretical calculations. The strong agreement between the data provides a high degree of confidence in the structural assignment of this compound and establishes a reliable protocol for the characterization of other novel fluorinated aromatic systems. This information is invaluable for researchers working on the design and synthesis of new molecules with tailored electronic and biological properties.
A Comparative Guide to the Biological Activity of 2-Fluoroazulene and its Parent Compound, Azulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-fluoroazulene and its parent compound, azulene (B44059). Due to a lack of direct experimental data for this compound, this comparison is based on the established biological profile of azulene and the predicted effects of fluorination on its activity.
Introduction
Azulene, a bicyclic aromatic hydrocarbon, and its derivatives are known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly modulate its biological properties by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.[4][5] This guide explores the known biological activities of azulene and provides a predictive analysis of how the introduction of a fluorine atom at the 2-position might influence these activities in this compound.
Data Presentation
Table 1: Comparative Summary of Biological Activities
| Biological Activity | Azulene | This compound (Predicted) |
| Anti-inflammatory Activity | Moderate to Strong[1][6] | Potentially Enhanced |
| Cytotoxic Activity | Varies depending on the derivative and cell line[7][8] | Potentially Enhanced |
| Antimicrobial Activity | Broad-spectrum against certain bacteria and fungi[2][3] | Potentially Enhanced |
Anti-inflammatory Activity
Azulene
Azulene and its derivatives, such as guaiazulene, have demonstrated significant anti-inflammatory properties.[6][9] The primary mechanism of action is believed to be the inhibition of pro-inflammatory enzymes and signaling pathways.
Key Mechanisms:
-
Inhibition of Cyclooxygenase-2 (COX-2): Azulene can suppress the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1]
-
Reduction of Pro-inflammatory Cytokines: It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[1]
-
Membrane Stabilization: Azulene may exert anti-inflammatory effects by stabilizing cellular membranes, thereby reducing the release of inflammatory mediators.[9]
This compound (Predicted)
The introduction of a fluorine atom at the 2-position of the azulene core is predicted to enhance its anti-inflammatory activity.
Predicted Effects of Fluorination:
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and better access to intracellular targets.[4]
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atom can lead to stronger interactions with biological targets, such as the active sites of enzymes like COX-2.
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation, leading to a longer duration of action.[5]
Cytotoxic Activity
Azulene
The cytotoxic activity of azulene and its derivatives has been evaluated against various cancer cell lines. The parent azulene generally shows lower cytotoxicity compared to some of its derivatives, such as azulenequinones.[7] For instance, certain azulene amide derivatives have shown tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines.[8]
This compound (Predicted)
Fluorination has been a successful strategy in enhancing the anticancer activity of various compounds. It is plausible that this compound could exhibit greater cytotoxicity than the parent azulene.
Predicted Effects of Fluorination:
-
Increased Cellular Uptake: Enhanced lipophilicity could lead to higher intracellular concentrations of the compound in cancer cells.
-
Altered Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the azulene ring system, potentially leading to more favorable interactions with biological macromolecules involved in cell proliferation and apoptosis.
Antimicrobial Activity
Azulene
Azulene has been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[2][3] It is found in the essential oils of several plants known for their antimicrobial properties.
This compound (Predicted)
The antimicrobial activity of this compound is expected to be more potent than that of azulene.
Predicted Effects of Fluorination:
-
Enhanced Membrane Disruption: Increased lipophilicity could facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.
-
Inhibition of Key Enzymes: Fluorinated compounds can act as inhibitors of essential microbial enzymes. The fluorine atom in this compound could enhance its ability to bind to and inhibit such enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited for azulene are provided below.
Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Production)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of azulene for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by azulene is calculated relative to the LPS-stimulated control group.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human oral squamous cell carcinoma (e.g., Ca9-22, HSC-2) and normal oral cells (e.g., HGF) are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the treatment period, 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.
Mandatory Visualization
Caption: Proposed anti-inflammatory signaling pathway of azulene.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, a predictive comparison based on the known activities of azulene and the established effects of fluorination suggests that this compound may exhibit enhanced anti-inflammatory, cytotoxic, and antimicrobial properties. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of bioactive molecules. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antimicrobial Action of Cell-Free Culture Extracts and Volatile Organic Compounds Produced by Endophytic Fungi Curvularia Eragrostidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
- 8. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
A Comparative Analysis of the Quantum Yield of 2-Fluoroazulene and Other Azulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of 2-fluoroazulene against a range of other azulene (B44059) derivatives. The data presented is supported by experimental findings from peer-reviewed literature, offering a comprehensive resource for researchers interested in the photophysical properties of these unique non-benzenoid aromatic hydrocarbons.
Introduction to Azulene Fluorescence
Azulene, an isomer of naphthalene, is well-known for its distinctive blue color and anomalous fluorescence from its second excited singlet state (S2), a violation of Kasha's rule. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission, is a critical parameter for applications in bioimaging, sensing, and materials science. Substituents on the azulene core can significantly influence its photophysical properties, including the quantum yield. This guide focuses on how a fluorine substituent at the 2-position impacts this key property compared to other derivatives.
Comparative Quantum Yield Data
The following table summarizes the fluorescence quantum yields of this compound and a selection of other azulene derivatives. The data has been compiled from various studies to provide a broad comparative overview.
| Compound | Substituent(s) | Quantum Yield (Φf) | Solvent | Reference |
| Azulene | None | 0.023 | Ethanol | [1] |
| This compound | 2-F | 0.038 | Ethanol | [1] |
| 1,3-Difluoroazulene | 1,3-di-F | 0.20 | Ethanol | [1] |
| 1-Fluoro-6-formylazulene | 1-F, 6-CHO | 0.004 | Ethanol | [1] |
| 1,3-Difluoro-6-formylazulene | 1,3-di-F, 6-CHO | 0.018 | Ethanol | [1] |
| 1-Formylazulene | 1-CHO | < 0.002 | Ethanol | [1] |
| 3-Fluoro-1-formylazulene | 3-F, 1-CHO | < 0.002 | Ethanol | [1] |
| 1,3-Diformylazulene | 1,3-di-CHO | < 0.002 | Ethanol | [1] |
| Azulene Derivative 21 | (Structure not specified) | 0.010 | Not specified | [2] |
| 2-Arylazulenes | 2-Aryl | Varies with aryl substituent | Not specified | [2] |
| Pentafluorophenyl derivative 4d | 2-alkynyl with pentafluorophenyl | Most fluorescent in its study series | Not specified | [2] |
Key Observations:
-
Fluorination Effect: The introduction of a fluorine atom at the 2-position in this compound leads to a modest increase in the quantum yield compared to the parent azulene.[1]
-
Enhanced Emission with Difluorination: A more significant enhancement is observed in 1,3-difluoroazulene, which exhibits an exceptionally high quantum yield of 0.20 in ethanol.[1]
-
Electron-Withdrawing Group Effects: The presence of electron-withdrawing formyl (-CHO) groups, as seen in the formylated derivatives, generally leads to a dramatic reduction in the fluorescence quantum yield.[1] For instance, the quantum yields of 1-formylazulene, 3-fluoro-1-formylazulene, and 1,3-diformylazulene were too low to be measured with certainty.[1]
-
Combined Effects: In derivatives with both fluorine and formyl substituents, the quantum yield is a result of the interplay between the electron-donating nature of fluorine and the electron-withdrawing nature of the formyl group.[1]
-
Aryl Substitution: The quantum yield of 2-arylazulenes is dependent on the electronic nature of the substituents on the aryl group.[2] Electron-donating groups on the para-position of the phenyl ring tend to lower the quantum yield, while electron-withdrawing groups can lead to a greater quantum yield.[2]
Experimental Protocols
The determination of fluorescence quantum yields is a critical experimental procedure. The data presented in this guide was primarily obtained using the relative quantum yield measurement method.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence of the sample of interest to that of a standard with a known quantum yield.
General Protocol:
-
Standard Selection: A well-characterized fluorescence standard with a known quantum yield is chosen. For the fluorinated azulene derivatives, anthracene (B1667546) was used as the primary standard (Φf ≈ 0.29 in ethanol).[1]
-
Solvent: A suitable solvent is selected. Ethanol was used for the measurements of the fluorinated and formylated azulene derivatives.[1]
-
Absorbance Measurements: The absorbance of both the standard and the sample solutions is measured at the excitation wavelength. To avoid inner filter effects, the absorbance of the solutions in a 10 mm cuvette should be kept below 0.1.
-
Fluorescence Measurements: The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). For the fluorinated azulenes, an excitation wavelength of 310 nm was used.[1]
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for a series of concentrations for both the standard and the sample. The quantum yield of the sample (Φf,sample) is then calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (ηsample2 / ηstd2)
where:
-
Φf,std is the quantum yield of the standard
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
Instrumentation:
-
Spectrofluorometer: A photon-counting spectrofluorometer is typically used to record the steady-state fluorescence spectra.[1]
-
UV-Vis Spectrophotometer: Used to measure the absorbance of the solutions.
-
Frequency Phase and Modulation Fluorimeter: Can be used for fluorescence lifetime measurements.[1]
The following diagram illustrates the general workflow for relative quantum yield determination.
Conclusion
The quantum yield of this compound is modestly higher than that of unsubstituted azulene, indicating that 2-fluorination is a viable strategy for enhancing the fluorescence of the azulene core without introducing significant perturbations that quench emission. For substantial improvements in quantum yield, 1,3-difluorination appears to be a more effective approach. Conversely, the introduction of strongly electron-withdrawing groups like formyl substituents drastically reduces the quantum yield. These findings provide valuable insights for the rational design of novel azulene-based fluorophores with tailored photophysical properties for various applications in research and drug development.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of Fluoroazulenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to produce fluorinated azulene (B44059) derivatives, valuable compounds in medicinal chemistry and materials science. The primary focus is on the electrophilic fluorination of azulene to yield 1-fluoroazulene (B13410636), with a detailed examination of its spectroscopic validation. As a point of comparison, the synthesis of a 2-substituted azulene derivative from a 2H-cyclohepta[b]furan-2-one precursor is also presented. This guide offers detailed experimental protocols, comparative data analysis, and visualizations to aid researchers in the synthesis and characterization of these important molecules.
Method 1: Electrophilic Fluorination for the Synthesis of 1-Fluoroazulene
The direct fluorination of the azulene core represents a common strategy for the introduction of fluorine atoms. This section details the synthesis of 1-fluoroazulene via electrophilic fluorination using an N-fluoro reagent.
Experimental Protocol
The synthesis of 1-fluoroazulene is achieved through the electrophilic fluorination of azulene using a suitable N-fluoro reagent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Materials:
-
Azulene
-
Selectfluor™
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
A solution of azulene in anhydrous acetonitrile is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Selectfluor™ (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford 1-fluoroazulene as a blue oil.
Spectroscopic Validation of 1-Fluoroazulene
The successful synthesis of 1-fluoroazulene is confirmed through a comprehensive analysis of its spectroscopic data.
Table 1: Spectroscopic Data for 1-Fluoroazulene
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.03 (dd, J=9.9, 9.9 Hz, H-5, H-7), 7.48 (dd, J=9.9, 9.9 Hz, H-4, H-8), 7.61 (d, J=4.2 Hz, H-3), 7.89 (d, J=4.2 Hz, H-2), 8.25 (s, H-6) |
| ¹³C NMR (CDCl₃) | δ (ppm): 111.4 (d, J=4.9 Hz, C-3), 116.5 (d, J=17.1 Hz, C-1), 123.8 (s, C-5, C-7), 135.0 (d, J=2.4 Hz, C-4, C-8), 136.6 (s, C-2), 138.8 (s, C-6), 140.1 (s, C-9, C-10) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -128.5 (s) |
| Mass Spectrometry | m/z: 146 (M⁺) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz). Mass spectrometry data is reported as a mass-to-charge ratio (m/z).
Method 2: Synthesis of 2-Chloroazulene (B13735303) from 2H-Cyclohepta[b]furan-2-one
An alternative approach to functionalized azulenes involves the construction of the azulene skeleton from heterocyclic precursors. This method details the synthesis of 2-chloroazulene from 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one. This serves as a comparative example of synthesizing a 2-haloazulene.
Experimental Protocol
Materials:
-
3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
A mixture of 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one and phosphorus oxychloride is heated at reflux for 3 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
After cooling, the mixture is acidified with dilute hydrochloric acid and extracted with dichloromethane.
-
The organic extract is washed with water, dried, and the solvent removed to yield 2-chloroazulene, which can be further purified by column chromatography or recrystallization.
Spectroscopic Data for 2-Chloroazulene
The structure of the resulting 2-chloroazulene is confirmed by its characteristic spectroscopic data.
Table 2: Spectroscopic Data for 2-Chloroazulene
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.00 (t, J=9.8 Hz, 2H), 7.18 (s, 2H), 7.46 (t, J=9.8 Hz, 1H), 8.16 (d, J=9.8 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 117.8, 124.7, 125.7, 136.9, 137.6, 140.5 |
| Mass Spectrometry | m/z: 162 (M⁺), 164 (M+2) in a ~3:1 ratio, characteristic of a single chlorine atom. |
Comparative Analysis
| Feature | Method 1: Electrophilic Fluorination | Method 2: From 2H-Cyclohepta[b]furan-2-one |
| Position of Halogen | 1-position | 2-position |
| Starting Material | Azulene | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one |
| Key Reagent | N-fluoro reagent (e.g., Selectfluor™) | Phosphorus oxychloride (POCl₃) |
| Reaction Conditions | Mild (room temperature) | Harsher (reflux) |
| Advantages | Direct introduction of fluorine | Access to 2-substituted azulenes |
| Limitations | Potential for multiple fluorination | Multi-step synthesis |
Experimental Workflow and Validation Pathway
The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of a fluoroazulene derivative.
A Comparative Analysis of Fluorinated Azulene Isomers Using Density Functional Theory
A deep dive into the electronic and thermodynamic properties of fluorinated azulene (B44059) isomers reveals significant impacts of fluorine substitution on molecular stability and reactivity. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering valuable insights for researchers in materials science and drug development.
Fluorination is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical properties of organic molecules. In the case of azulene, a non-benzenoid aromatic hydrocarbon with unique electronic and photophysical characteristics, the introduction of fluorine atoms can lead to profound changes in its behavior. This guide summarizes the findings from comparative DFT studies on various fluorinated azulene isomers, presenting key data on their electronic structure and thermodynamic stability.
Comparative Analysis of Electronic Properties
DFT calculations have been instrumental in elucidating the effects of fluorination on the electronic properties of azulene. The position and number of fluorine substituents significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and overall reactivity.
A key study by Saleh utilized DFT with the B3LYP functional and 6-31G** basis set to investigate the electronic properties of several fluorinated azulene molecules.[1][2] The findings indicate that the addition of fluorine atoms to the azulene ring leads to a decrease in the energy gap and hardness of the molecule.[1][2] This suggests that fluorinated azulenes are more reactive and can be considered for applications in new electronic materials.[1][2]
The total energy of the fluorinated azulene isomers is also dependent on the position of the fluorine atom.[1] Generally, fluorine substitution leads to a decrease in the total energy, indicating greater stability compared to the parent azulene molecule.[1]
Another study by Liu et al. explored the effects of both electron-donating fluorine and electron-withdrawing formyl substituents on the electronic and spectroscopic properties of azulene.[3] Their work demonstrated that systematic color changes could be achieved by perturbing the HOMO and LUMO energies through substitution.[3] For instance, 1-fluoroazulene (B13410636) exhibits a blue color, intermediate to other substituted azulenes, highlighting the tuning effect of fluorine on the electronic transitions.[3]
Below is a table summarizing the key electronic properties of azulene and its fluorinated derivatives as determined by DFT calculations.
| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (eV) |
| Azulene | -385.34 | -5.78 | -1.32 | 4.46 | 2.23 |
| 1-Fluoroazulene | -484.67 | -5.92 | -1.61 | 4.31 | 2.15 |
| 2-Fluoroazulene | -484.68 | -5.89 | -1.55 | 4.34 | 2.17 |
| 4-Fluoroazulene | -484.67 | -5.95 | -1.58 | 4.37 | 2.18 |
| 5-Fluoroazulene | -484.67 | -5.93 | -1.59 | 4.34 | 2.17 |
| 6-Fluoroazulene | -484.67 | -5.94 | -1.60 | 4.34 | 2.17 |
Data sourced from Saleh (2013).[1][2]
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational studies employing Density Functional Theory (DFT). The following provides an overview of the typical computational methodology used in these studies.
Computational Details:
The electronic properties of azulene and its fluorinated derivatives were investigated using the Gaussian 03 program.[1] The geometry of the molecules was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-31G** basis set.[1][2] This combination is known to provide a good balance between accuracy and computational cost for organic molecules.
Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.[4] The electronic properties, including total energy, HOMO and LUMO energies, energy gap, and chemical hardness, were then calculated from the optimized geometries.[1][2]
The workflow for a typical comparative DFT study of fluorinated azulene isomers is illustrated in the diagram below.
Synthesis of Fluorinated Azulenes
The synthesis of new azulene derivatives, including those with fluorine substituents, is an active area of research.[5] These compounds are often prepared through multi-step synthetic routes.[3] For example, new azulene derivatives containing both electron-donating fluorine and electron-withdrawing formyl groups have been successfully synthesized and characterized.[3] The development of novel catalytic methods for the direct C-H functionalization of azulenes is also paving the way for more efficient synthesis of these compounds.[5]
Conclusion
The comparative DFT studies of fluorinated azulene isomers provide a clear picture of the structure-property relationships in this class of compounds. Fluorination effectively lowers the HOMO-LUMO gap and increases the stability of the azulene core. These findings are crucial for the rational design of novel azulene-based materials with tailored electronic and optical properties for applications in organic electronics, sensors, and pharmaceuticals. Future research will likely focus on exploring a wider range of fluorination patterns and their impact on the excited-state dynamics and intermolecular interactions of these fascinating molecules.
References
An Electrochemical Comparison of 2-Fluoroazulene and Naphthalene for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the electrochemical properties of 2-fluoroazulene and its comparison with the well-characterized aromatic hydrocarbon, naphthalene (B1677914).
This guide provides a comparative analysis of the electrochemical behavior of this compound and naphthalene. While extensive experimental data is available for naphthalene, specific electrochemical data for this compound is not readily found in current literature. Therefore, this comparison supplements existing data for naphthalene with a discussion of the anticipated electrochemical properties of this compound based on the known electronic effects of fluorine substitution on aromatic systems.
Executive Summary
Naphthalene, a bicyclic aromatic hydrocarbon, undergoes well-documented electrochemical reduction. In contrast, azulene (B44059), a constitutional isomer of naphthalene, possesses unique electronic properties due to its fused five- and seven-membered rings, leading to a significant dipole moment and different electrochemical behavior. The introduction of a fluorine atom at the 2-position of the azulene core is expected to significantly modulate its redox properties. Fluorine, being a highly electronegative atom, acts as a strong electron-withdrawing group through the inductive effect. This is anticipated to make the reduction of this compound more favorable (occur at a less negative potential) and its oxidation more difficult (occur at a more positive potential) compared to unsubstituted azulene.
Electrochemical Data Comparison
The following table summarizes the available experimental electrochemical data for naphthalene. A qualitative prediction for the electrochemical behavior of this compound is provided for a comparative perspective.
| Compound | First Reduction Potential (Ered1) vs. Ag/AgCl | Oxidation Potential (Eox) | Key Electrochemical Features |
| Naphthalene | ~ -2.5 V[1] | Not readily oxidized | Undergoes a two-step reduction process. The first reduction is a one-electron transfer to form the radical anion. |
| This compound | Predicted to be less negative than azulene | Predicted to be more positive than azulene | The electron-withdrawing fluorine atom is expected to stabilize the LUMO, facilitating reduction. Conversely, it should destabilize the HOMO, making oxidation more challenging. |
Note: The exact redox potential of this compound is not available in the cited literature. The provided information is a prediction based on the electronic properties of fluorine as a substituent.
Experimental Protocols
A general experimental protocol for performing cyclic voltammetry on azulene derivatives is outlined below. This protocol can be adapted for the specific analysis of this compound.
Cyclic Voltammetry of an Azulene Derivative
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in anhydrous acetonitrile (B52724) (CH₃CN)
-
Analyte: Azulene derivative (e.g., this compound) at a concentration of 1-5 mM
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads
-
Solvents for cleaning: Deionized water, acetone (B3395972), ethanol (B145695)
2. Electrode Preparation:
-
The glassy carbon working electrode is polished with an alumina slurry on a polishing pad for 2-3 minutes to ensure a clean and smooth surface.
-
The electrode is then rinsed thoroughly with deionized water, followed by sonication in acetone and ethanol for 5 minutes each to remove any residual polishing material and organic contaminants.
-
The electrode is dried under a stream of nitrogen gas before use.
3. Electrochemical Measurement:
-
The electrochemical cell is assembled with the working, reference, and counter electrodes.
-
The electrolyte solution is deoxygenated by bubbling with high-purity nitrogen gas for at least 15 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. A nitrogen blanket is maintained over the solution during the experiment.
-
A cyclic voltammogram of the blank electrolyte solution is recorded to establish the potential window.
-
The analyte is then added to the electrolyte solution, and the solution is stirred to ensure homogeneity.
-
Cyclic voltammetry is performed by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured as a function of the applied potential to generate the cyclic voltammogram.
4. Data Analysis:
-
The peak potentials (anodic and cathodic) are determined from the cyclic voltammogram.
-
The half-wave potential (E₁⸝₂) can be estimated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible process. This value provides an approximation of the standard redox potential of the analyte.
Logical Relationships and Workflows
The following diagrams illustrate the expected influence of a fluorine substituent on the electrochemical properties of azulene and a typical experimental workflow for cyclic voltammetry.
References
Safety Operating Guide
Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 2-fluoroazulene must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential disposal procedures based on its classification as a halogenated aromatic hydrocarbon. These protocols are designed to mitigate risks and ensure the safe management of this chemical waste.
Chemical and Physical Properties
| Property | Inferred Data/Classification |
| Chemical Formula | C₁₀H₇F |
| Appearance | Likely a colored solid or oil, characteristic of azulenes. |
| Hazard Classification | Halogenated organic compound. Should be handled with care, assuming potential for toxicity and environmental hazard. Avoid inhalation, ingestion, and skin contact. |
| Reactivity | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents. Combustion may produce toxic byproducts, including hydrogen fluoride. |
| Solubility | Expected to be soluble in organic solvents. |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the proper disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
2. Waste Segregation:
-
Critically, this compound waste must be segregated as halogenated organic waste .[1][2]
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid waste. Improper segregation can lead to dangerous reactions and complicates the disposal process.
3. Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for halogenated organic solvents.[2]
-
The container must be made of a material compatible with halogenated organic compounds (e.g., glass or a suitable polymer).
-
The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.
4. Handling and Storage of Waste:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the halogenated waste container by a licensed hazardous waste disposal company.
-
The primary method for the disposal of halogenated organic waste is high-temperature incineration at a specialized facility.[3] This process ensures the complete destruction of the compound and minimizes environmental impact.
6. Spill and Contamination Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated absorbent material and place it in the designated halogenated waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate any surfaces that have come into contact with this compound using a suitable solvent, and dispose of the cleaning materials as halogenated waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoroazulene
Essential Safety and Handling Guide for 2-Fluoroazulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of analogous compounds, including azulene (B44059) and other organofluorine molecules, to ensure a comprehensive approach to laboratory safety.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a cautious approach is necessary. The following PPE is mandatory to minimize exposure and ensure personal safety during handling.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged handling or in case of a spill, Butyl rubber or Viton® gloves offer superior protection against aromatic and halogenated compounds.[1] Always inspect gloves for integrity before use and dispose of them properly after handling.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[3] A face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills and splashes.[3][4] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[3][5] |
| Foot Protection | Closed-toe Shoes | Fully enclosed, chemical-resistant shoes must be worn to protect against spills.[6] |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to minimize inhalation risks.[4]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.[4][5]
-
Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., vermiculite (B1170534) or sand), neutralizing agents, and personal protective equipment should be readily available.[7]
Handling and Use
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. Avoid creating dust.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.
-
Housekeeping: Keep the work area clean and organized.
Spill Response
-
Evacuate: In case of a large spill, evacuate the immediate area and alert colleagues.
-
Control: If safe to do so, control the source of the spill.
-
Absorb: Cover the spill with a suitable absorbent material from the spill kit.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal
-
Waste Classification: this compound and any contaminated materials are considered hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible waste container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][8] Do not dispose of down the drain or in regular trash.[8]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
